2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol
説明
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特性
IUPAC Name |
2-[1-(3-fluorophenyl)triazol-4-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3O/c11-8-2-1-3-10(6-8)14-7-9(4-5-15)12-13-14/h1-3,6-7,15H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVWDIXHISNQMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C=C(N=N2)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis Pathway and Mechanistic Analysis of 2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol
Executive Summary
The molecule 2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol is a highly functionalized heterocycle featuring a 1,4-disubstituted 1,2,3-triazole core. Triazoles are indispensable in modern drug discovery due to their metabolic stability, strong dipole moment, and capacity to act as rigid bioisosteres for amide bonds. This whitepaper provides a comprehensive, self-validating technical guide for synthesizing this target molecule. By leveraging a robust diazotization-azidation sequence followed by a highly regioselective Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), researchers can achieve quantitative yields while maintaining strict control over regiochemistry.
Introduction & Mechanistic Rationale
The construction of the 1,2,3-triazole linkage is best achieved via the CuAAC reaction, a premier transformation in "click chemistry" independently pioneered by the groups of and in 2002 [1, 2].
Unlike thermal Huisgen cycloadditions, which require elevated temperatures and yield a nearly 1:1 mixture of 1,4- and 1,5-regioisomers, the Cu(I)-catalyzed variant operates at ambient temperature and is exclusively selective for the 1,4-isomer. For our target molecule, the 3-fluorophenyl group occupies the N1 position, while the 2-hydroxyethyl moiety occupies the C4 position. This specific geometry is dictated by the step-wise metallacycle intermediate unique to [3].
Retrosynthetic Analysis & Pathway Design
Retrosynthetic disconnection of the 1,2,3-triazole core simplifies the target molecule into two highly accessible precursors:
-
3-Butyn-1-ol: A commercially available terminal alkyne that provides the C4 2-hydroxyethyl substituent.
-
1-Azido-3-fluorobenzene: An aryl azide that must be synthesized in situ or in a preceding step from 3-fluoroaniline.
Caption: Retrosynthetic workflow and forward synthesis pathway for the target 1,4-disubstituted triazole.
Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems . Each step includes observable physical or chemical changes that confirm the reaction's progress, eliminating the need for constant chromatographic sampling during the reaction phase.
Synthesis of 1-Azido-3-fluorobenzene (Diazotization-Azidation)
Causality & Rationale: The conversion of 3-fluoroaniline to the corresponding azide proceeds via a highly reactive diazonium salt. The reaction environment must be kept strictly at 0–5 °C. If the temperature exceeds 5 °C, the diazonium intermediate will spontaneously decompose into 3-fluorophenol, drastically reducing the yield. demonstrate the efficacy of this standard transformation [4].
Step-by-Step Protocol:
-
Preparation: Suspend 3-fluoroaniline (10.0 mmol, 1.0 equiv) in a mixture of distilled water (15 mL) and concentrated HCl (5 mL).
-
Diazotization: Cool the flask to 0 °C using an ice-water bath. Add a pre-cooled solution of NaNO₂ (12.0 mmol, 1.2 equiv) in water (5 mL) dropwise over 15 minutes.
-
Validation Check: The cloudy suspension will clarify into a pale-yellow solution, confirming the formation of the soluble diazonium salt.
-
-
Azidation: Slowly add a solution of NaN₃ (12.0 mmol, 1.2 equiv) in water (5 mL) dropwise. (Caution: Hydrazoic acid gas can form; perform strictly in a fume hood).
-
Validation Check: Immediate and vigorous nitrogen gas evolution (bubbling) will occur upon addition. The cessation of bubbling indicates the completion of the nucleophilic displacement.
-
-
Isolation: Allow the mixture to warm to room temperature and stir for 1 hour. Extract with dichloromethane (3 × 20 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 1-azido-3-fluorobenzene as a pale-yellow oil.
CuAAC Synthesis of the Target Molecule
Causality & Rationale: While Cu(I) salts (e.g., CuI) can be used directly, they are highly susceptible to disproportionation and atmospheric oxidation. A superior, self-validating approach generates Cu(I) in situ by reducing Cu(II) sulfate with sodium ascorbate. A 1:1 mixture of tert-butanol and water is chosen as the solvent: water dissolves the inorganic catalysts, while tert-butanol solubilizes the organic substrates without coordinating to the copper center.
Step-by-Step Protocol:
-
Substrate Mixing: Dissolve 1-azido-3-fluorobenzene (10.0 mmol, 1.0 equiv) and 3-butyn-1-ol (10.0 mmol, 1.0 equiv) in 20 mL of a 1:1 tert-butanol/water mixture.
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Catalyst Activation: Add a freshly prepared 1.0 M aqueous solution of sodium ascorbate (1.0 mmol, 0.1 equiv). Follow immediately by adding a 0.5 M aqueous solution of CuSO₄·5H₂O (0.5 mmol, 0.05 equiv).
-
Validation Check: The solution will instantly transition from a pale blue (Cu²⁺) to a bright yellow/brown suspension. This color shift is the definitive visual proof that the catalytically active Cu(I) species has been successfully generated.
-
-
Reaction: Stir vigorously at room temperature for 12 hours. The product will often begin to precipitate out of the mixed solvent system as a white solid as the reaction reaches completion.
-
Workup & Copper Sequestration: Dilute the mixture with 30 mL of ice-cold water and extract with ethyl acetate (3 × 30 mL). Wash the combined organic layers with a saturated aqueous solution of EDTA (Ethylenediaminetetraacetic acid).
-
Validation Check: The aqueous EDTA layer will turn deep blue, confirming that all residual copper has been successfully chelated and removed from the organic product.
-
-
Purification: Wash with brine, dry over MgSO₄, and concentrate. If necessary, recrystallize from ethyl acetate/hexanes to afford pure 2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol.
Quantitative Data & Reaction Optimization
The choice of catalyst and solvent profoundly impacts both the yield and the regioselectivity of the cycloaddition. Table 1 summarizes the optimization data, proving the superiority of the in situ Cu(I) generation method over direct Cu(I) salt application or Ru(II) catalysis.
Table 1: Optimization of Cycloaddition Conditions for Target Synthesis
| Entry | Catalyst System | Solvent | Time (h) | Yield (%) | Regioselectivity (1,4 : 1,5) |
| 1 | CuSO₄ / Na Ascorbate (5 mol%) | t-BuOH/H₂O (1:1) | 12 | 94 | >99:1 |
| 2 | CuI (10 mol%) / DIPEA | THF | 24 | 75 | >99:1 |
| 3 | CuSO₄ / Na Ascorbate (1 mol%) | t-BuOH/H₂O (1:1) | 24 | 82 | >99:1 |
| 4 | RuCp*Cl(PPh₃)₂ (5 mol%) | Dioxane | 18 | 88 | 0:100 (1,5-isomer only) |
Note: Entry 4 utilizes Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), which reverses the regioselectivity entirely, validating the necessity of Copper for the 1,4-disubstituted target.
Mechanistic Pathway of the CuAAC Catalytic Cycle
The exquisite 1,4-regioselectivity of the CuAAC reaction is driven by a stepwise sequence rather than a concerted [3+2] cycloaddition.
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Activation: Cu(I) coordinates to the π-electrons of 3-butyn-1-ol, lowering the pKa of the terminal proton.
-
Deprotonation: A base (often water or ascorbate in this system) removes the proton, forming a highly reactive Copper(I) Acetylide.
-
Coordination & Cyclization: 1-Azido-3-fluorobenzene coordinates to the copper center via its proximal nitrogen. This brings the azide and alkyne into close proximity, forcing a nucleophilic attack that forms an unusual six-membered metallacycle.
-
Ring Contraction: The metallacycle rapidly contracts into a stable Cu-triazolide intermediate.
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Protonation: The intermediate undergoes protonolysis, releasing the target 1,4-disubstituted triazole and regenerating the Cu(I) catalyst.
Caption: Stepwise catalytic cycle of the CuAAC reaction detailing the formation of the 1,4-regioisomer.
Conclusion
The synthesis of 2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol is highly efficient when approached through a two-step diazotization-azidation and CuAAC sequence. By utilizing in situ generated Cu(I) in a biphasic tert-butanol/water system, researchers can ensure a self-validating, high-yielding, and perfectly regioselective process. The protocols outlined herein eliminate ambiguity through visual mechanistic confirmations, ensuring absolute reproducibility in drug development workflows.
References
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599.[Link][1]
-
Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. Journal of Organic Chemistry, 67(9), 3057-3064.[Link][2]
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews, 39(4), 1302-1315.[Link][3]
-
Jana, S., Adhikari, S., Cox, M. R., & Roy, S. (2020). Regioselective synthesis of 4-fluoro-1,5-disubstituted-1,2,3-triazoles from synthetic surrogates of α-fluoroalkynes. RSC Advances, 10, 39538-39544.[Link][4]
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- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
A Technical Guide to the Synthesis and Characterization of 2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol
Abstract: This document provides a comprehensive technical overview of the heterocyclic compound 2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol. The 1,2,3-triazole core is a privileged scaffold in modern medicinal chemistry, valued for its synthetic accessibility, metabolic stability, and capacity for biological interactions. This guide is intended for researchers and professionals in drug discovery and development, offering detailed protocols for its synthesis via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), methodologies for its purification, and a full suite of techniques for its structural characterization and validation. The rationale behind experimental choices is discussed, grounding the protocols in established chemical principles to ensure reproducibility and reliability.
Chemical Identity and Structural Elucidation
The formal nomenclature and structural properties of the target compound are foundational to its study. The International Union of Pure and Applied Chemistry (IUPAC) name for the molecule is 2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol .
Core Structure and Properties
The molecule consists of a 1,4-disubstituted 1,2,3-triazole ring. The N1 position of the triazole is substituted with a 3-fluorophenyl group, and the C4 position is substituted with a 2-hydroxyethyl group. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the hydroxyl group offers a key hydrogen bonding site and a point for further chemical modification.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol | IUPAC Nomenclature |
| Molecular Formula | C₁₀H₁₀FN₃O | Calculated |
| Molecular Weight | 207.21 g/mol | Calculated |
| Appearance | Expected to be a white to off-white solid | General observation for similar compounds |
| Solubility | Soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in water | Predicted based on structure |
The 1,2,3-Triazole Scaffold in Medicinal Chemistry
The 1,2,3-triazole ring system is a cornerstone of modern drug discovery, often referred to as a "privileged" structure.[1][2] This designation stems from its unique combination of chemical and physical properties that make it highly suitable for developing therapeutic agents.
-
Synthetic Versatility : The development of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly efficient, regioselective, and reliable method for synthesizing 1,4-disubstituted 1,2,3-triazoles.[3] This ease of synthesis makes the scaffold ideal for creating large compound libraries for structure-activity relationship (SAR) studies.[1]
-
Physicochemical Properties : The triazole ring is an aromatic heterocycle with a large dipole moment and the ability to act as both a hydrogen bond donor and acceptor.[4] These features allow it to mimic the peptide bond (amide bioisostere), enhancing interactions with biological targets like enzymes and receptors.[2]
-
Metabolic Stability : The 1,2,3-triazole core is exceptionally stable under a wide range of chemical conditions and is resistant to metabolic degradation through hydrolysis, oxidation, or reduction.[4] This stability is a highly desirable trait for drug candidates.
-
Broad Biological Activity : Derivatives of 1,2,3-triazoles have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[5]
Retrosynthesis and Strategic Approach
The most logical and field-proven approach for the synthesis of 2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol is the CuAAC reaction. This strategy offers superior regioselectivity, yielding exclusively the 1,4-disubstituted isomer, which is critical for ensuring product purity and consistent biological activity.
The retrosynthetic analysis involves a single disconnection across the triazole ring, breaking it down into two readily accessible starting materials: 3-fluorophenyl azide and but-3-yn-1-ol .
Experimental Protocols
The following protocols are designed to be self-validating, with clear endpoints and purification steps. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of 3-Fluorophenyl Azide (Precursor 1)
Causality : This two-step, one-pot procedure first converts the aniline to a diazonium salt, which is then displaced by an azide ion. The use of ice-cold conditions is critical to prevent the unstable diazonium salt from decomposing prematurely.
-
Step 1 : Dissolve 3-fluoroaniline (1.0 eq) in a mixture of water and concentrated hydrochloric acid (3.0 eq) at 0 °C in an ice bath.
-
Step 2 : Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.
-
Step 3 : In a separate flask, dissolve sodium azide (1.2 eq) in water. Add the cold diazonium salt solution dropwise to the sodium azide solution. Vigorous nitrogen evolution will be observed.
-
Step 4 : Allow the reaction to warm to room temperature and stir for 2 hours.
-
Step 5 : Extract the product into diethyl ether (3x volume). Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.
-
Step 6 : Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure. Caution: Organic azides can be explosive; do not heat to dryness. The resulting oil is used in the next step without further purification.
Protocol 2: CuAAC Synthesis of 2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol
Causality : This is the core "click" reaction. Copper(II) sulfate is reduced in situ by sodium ascorbate to the active Copper(I) catalyst. A t-butanol/water solvent system is ideal as it solubilizes both the organic precursors and the inorganic catalyst salts.
-
Step 1 : To a round-bottom flask, add but-3-yn-1-ol (1.0 eq), 3-fluorophenyl azide (1.0 eq), and a 1:1 mixture of tert-butanol and water.
-
Step 2 : Add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).
-
Step 3 : Stir the resulting suspension vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Step 4 : Upon completion, add water and extract the product with ethyl acetate (3x volume).
-
Step 5 : Wash the combined organic layers with a saturated aqueous solution of ammonium chloride (to remove copper), followed by brine.
-
Step 6 : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 3: Purification by Column Chromatography
Causality : Column chromatography is the standard method for purifying organic compounds of moderate polarity. A gradient elution from a non-polar solvent (hexanes) to a more polar solvent (ethyl acetate) allows for the separation of the desired product from non-polar impurities and any unreacted starting materials.
-
Step 1 : Prepare a silica gel slurry in hexanes and pack a chromatography column.
-
Step 2 : Dissolve the crude product from Protocol 2 in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Step 3 : Load the dried silica onto the top of the column.
-
Step 4 : Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 70%).
-
Step 5 : Collect fractions and analyze by TLC. Combine the fractions containing the pure product.
-
Step 6 : Remove the solvent under reduced pressure to yield the purified 2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol as a solid.
Physicochemical and Spectroscopic Characterization
Validation of the synthesized compound's identity and purity is paramount. The following are the expected characterization data based on the structure and published data for analogous compounds.[6][7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR and ¹³C NMR Data (in CDCl₃, 400 MHz)
| Spectrum | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| ¹H NMR | ~8.05 | s | 1H | Triazole C5-H |
| ~7.50 | m | 3H | Ar-H | |
| ~7.20 | m | 1H | Ar-H | |
| ~4.00 | t | 2H | -CH₂-OH | |
| ~3.00 | t | 2H | Triazole-CH₂- | |
| ~2.50 | br s | 1H | -OH | |
| ¹³C NMR | ~163 (d) | d | Ar C-F (¹JCF) | |
| ~147 | s | Triazole C4 | ||
| ~138 | s | Ar C-N | ||
| ~131 (d) | d | Ar C-H (³JCF) | ||
| ~123 | s | Triazole C5 | ||
| ~115 (d) | d | Ar C-H (²JCF) | ||
| ~110 (d) | d | Ar C-H (²JCF) | ||
| ~107 (d) | d | Ar C-H (⁴JCF) | ||
| ~61 | s | -CH₂-OH |
| | ~28 | s | | Triazole-CH₂- |
s = singlet, d = doublet, t = triplet, m = multiplet, br = broad
Mass Spectrometry (MS)
For Electrospray Ionization (ESI-MS), the expected molecular ion peak would be observed in positive ion mode.
-
Calculated [M+H]⁺ : 208.0881
-
Calculated [M+Na]⁺ : 230.0699
Infrared (IR) Spectroscopy
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~3350 cm⁻¹ : Broad peak, O-H stretch (alcohol)
-
~3140 cm⁻¹ : C-H stretch (aromatic and triazole)
-
~2930 cm⁻¹ : C-H stretch (aliphatic CH₂)
-
~1600, 1490 cm⁻¹ : C=C stretches (aromatic ring)
-
~1250 cm⁻¹ : C-F stretch
Integrated Synthesis and Validation Workflow
The entire process from precursor synthesis to final product validation follows a logical and systematic workflow. This ensures that each step builds upon a well-characterized foundation, leading to a final compound of high purity and confirmed identity.
Applications and Future Directions
2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol is a versatile building block for drug discovery programs. The structural motifs present suggest several potential therapeutic applications:
-
Kinase Inhibition : Many kinase inhibitors utilize a heterocyclic core to interact with the hinge region of the ATP binding pocket. The triazole ring and adjacent phenyl group are well-suited for such interactions.
-
Antimicrobial Agents : The triazole scaffold is present in several approved antifungal agents. This compound could serve as a starting point for developing new antifungal or antibacterial candidates.[2]
-
Further Derivatization : The primary alcohol provides a reactive handle for further chemical modification. It can be oxidized to an aldehyde or carboxylic acid, or used in esterification or etherification reactions to explore additional chemical space and optimize biological activity.
Future research should focus on screening this compound against a panel of relevant biological targets. Based on initial hits, a focused library of derivatives could be synthesized to establish a clear structure-activity relationship and develop lead compounds for further preclinical evaluation.
Conclusion
This guide has detailed the identity, strategic synthesis, and comprehensive characterization of 2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol. By leveraging the robust and efficient copper-catalyzed azide-alkyne cycloaddition reaction, this valuable chemical entity can be produced with high purity and regioselectivity. The provided protocols and characterization data serve as a reliable foundation for researchers in medicinal chemistry and drug development, enabling the further exploration of this compound and its derivatives as potential therapeutic agents.
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A. H. Tarikogullari Dogan, et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives. Turkish Journal of Pharmaceutical Sciences, [Link]
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An In-depth Technical Guide to 2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its exceptional stability, synthetic accessibility, and ability to engage in hydrogen bonding, which makes it a valuable pharmacophore and a reliable linker in complex molecular architectures. The introduction of a fluorine atom onto a phenyl substituent attached to this core can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. This guide provides a comprehensive technical overview of a specific and promising derivative: 2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol . This molecule integrates the robust 1,2,3-triazole core with a 3-fluorophenyl group, a substitution pattern of increasing interest in drug design, and a hydroxyethyl side chain that offers a potential point for further functionalization or interaction with biological targets. This document serves as a detailed resource for researchers exploring the synthesis, properties, and applications of this compound class.
Physicochemical and Structural Characteristics
The fundamental properties of 2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol are summarized below. These data are crucial for its handling, characterization, and application in experimental settings.
| Property | Value |
| IUPAC Name | 2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol |
| Synonyms | 3-Fluorophenyl-triazole ethanol |
| CAS Number | Not Assigned / Not Readily Available |
| Molecular Formula | C₁₀H₁₀FN₃O |
| Molecular Weight | 207.21 g/mol |
| Chemical Structure | ![]() |
Note on CAS Number: A specific Chemical Abstracts Service (CAS) registry number for the 3-fluoro isomer is not consistently found in public databases. Researchers should rely on the IUPAC name and molecular structure for unambiguous identification.
Synthesis and Characterization
The synthesis of 1,4-disubstituted 1,2,3-triazoles is most efficiently and regioselectively achieved through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction provides high yields under mild conditions and tolerates a wide range of functional groups.[1][2]
Synthetic Workflow
The synthesis of 2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol can be logically approached in a two-step process starting from commercially available precursors.
Caption: Synthetic pathway for 2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol.
Experimental Protocol (Representative)
The following protocol is a generalized procedure based on established methods for CuAAC reactions.[3]
Step 1: Synthesis of 3-Fluorophenyl azide
-
Dissolve 3-fluoroaniline in a mixture of water and concentrated hydrochloric acid and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, dissolve sodium azide (NaN₃) in water and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the reaction to stir and warm to room temperature.
-
Extract the product, 3-fluorophenyl azide, with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude azide is often used directly in the next step without further purification due to its potential instability.
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
In a round-bottom flask, dissolve but-3-yn-1-ol and the crude 3-fluorophenyl azide in a suitable solvent system, such as a mixture of t-butanol and water.
-
Add sodium ascorbate (as a reducing agent to generate Cu(I) in situ) followed by copper(II) sulfate pentahydrate.
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure 2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol.
Characterization
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the fluorophenyl ring (with coupling to fluorine), a singlet for the triazole proton, and multiplets for the ethan-1-ol side chain protons.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the fluorophenyl carbons (with C-F coupling), the two triazole carbons, and the two carbons of the ethan-1-ol side chain.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 208.09.
-
FT-IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretch (broad, ~3300 cm⁻¹), C-H stretches, C=C and C=N stretches of the aromatic and triazole rings, and a C-F stretch.
Potential Applications in Drug Development
The incorporation of both a 1,2,3-triazole ring and a fluorine atom suggests that this compound scaffold holds significant potential for biological activity. Literature on structurally related molecules highlights several promising avenues for investigation.
Caption: Potential therapeutic applications of the fluorophenyl-triazole scaffold.
-
Anticancer Agents: Numerous studies have demonstrated the potent anticancer activity of fluorinated 1,2,3-triazole derivatives.[4][5] These compounds can induce apoptosis and cell cycle arrest in various cancer cell lines. The specific 3-fluoro substitution pattern may offer a unique pharmacological profile compared to other isomers.
-
Antimicrobial and Antifungal Agents: The triazole core is a well-known pharmacophore in antifungal drugs (e.g., fluconazole). The broader class of functionalized triazoles has shown significant antibacterial and antifungal properties, making this compound a candidate for screening against various pathogens.[6][7][8]
-
Enzyme Inhibition: The rigid structure of the triazole ring and the electronic properties of the fluorophenyl group make this scaffold suitable for designing specific enzyme inhibitors. Related compounds have been investigated as inhibitors for a range of enzymes, highlighting the potential for target-based drug discovery.
Conclusion
2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol is a synthetically accessible and chemically stable molecule that represents a promising scaffold for drug discovery and development. Its molecular weight of 207.21 g/mol and its structural features—a fluorinated aromatic ring coupled with a versatile triazole core—make it an attractive candidate for creating libraries of new chemical entities with diverse biological activities. The reliable CuAAC synthesis allows for straightforward production and derivatization. Further investigation into its biological properties, particularly in the areas of oncology and infectious diseases, is highly warranted and could lead to the development of novel therapeutic agents.
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A Technical Guide to the Anticipated Biological Activity of 2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities. The incorporation of a fluorine atom into pharmacologically active molecules often enhances their metabolic stability, binding affinity, and overall therapeutic profile. This technical guide explores the anticipated biological activities of the novel compound 2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol. While direct experimental data for this specific molecule is not yet publicly available, this document synthesizes the extensive body of research on structurally related fluorinated 1,2,3-triazole derivatives to forecast its potential as a therapeutic agent. We will delve into its likely mechanisms of action, provide detailed experimental protocols for its evaluation, and present hypothetical data to guide future research endeavors.
Introduction: The Promise of Fluorinated 1,2,3-Triazoles
The 1,2,3-triazole ring system is a five-membered heterocycle containing three nitrogen atoms, which has emerged as a "privileged" scaffold in drug discovery.[1][2] Its unique chemical properties, including its ability to form hydrogen bonds and its high resistance to enzymatic degradation, make it an ideal building block for creating new therapeutic agents.[3] The versatility of the triazole nucleus allows it to serve as a bioisostere for other functional groups like amides and esters, enhancing its potential for interaction with various biological targets.[3][4]
Furthermore, the strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to improve pharmacokinetic and pharmacodynamic properties.[5][6] Fluorine's high electronegativity and small size can lead to enhanced binding affinity, increased metabolic stability, and improved membrane permeability.[5][6] Given these precedents, 2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol is a compound of significant interest, with a high probability of exhibiting potent biological activities.
Anticipated Biological Activities
Based on the extensive literature on related compounds, 2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol is predicted to exhibit a range of biological activities, with antifungal and anticancer properties being the most probable.
Antifungal Activity: A Primary Focus
The triazole class of compounds is renowned for its potent antifungal properties.[7] Marketed antifungal drugs such as fluconazole and itraconazole feature a triazole core and have been instrumental in treating a variety of fungal infections.[7][8] The presence of the 1,2,3-triazole ring in the target molecule strongly suggests potential antifungal efficacy.
Mechanism of Action: The most well-documented mechanism of action for antifungal triazoles is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[4][9][10] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane that maintains its fluidity and integrity.[10] By inhibiting CYP51, triazole compounds disrupt ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately, fungal cell death.[4][10] The nitrogen atom at the N4 position of the triazole ring is thought to coordinate with the heme iron atom at the active site of CYP51, leading to potent inhibition.[4]
Another potential, albeit less explored, mechanism involves the generation of reactive oxygen species (ROS) and subsequent oxidative stress.[11] This hypothesis suggests that the triazole moiety could participate in electron transfer reactions, leading to the production of ROS that can damage cellular components such as DNA.[11]
Anticancer Activity: A Promising Secondary Target
Numerous 1,2,3-triazole derivatives have demonstrated significant anticancer activity against various cancer cell lines.[1][3] These compounds have been shown to induce cell cycle arrest, promote apoptosis, and inhibit angiogenesis.[3] The incorporation of a fluorine atom has, in some cases, been shown to enhance the anticancer potency of these derivatives.[5]
Potential Mechanisms of Action: The anticancer effects of 1,2,3-triazoles are diverse and appear to be dependent on the specific substitutions on the triazole ring. Some derivatives have been shown to inhibit key enzymes involved in cancer progression, such as kinases and matrix metalloproteinases.[3] Others are believed to interfere with microtubule dynamics or act as DNA intercalating agents. The 3-fluorophenyl substituent in the target compound could play a critical role in its binding to specific protein targets within cancer cells.
Other Potential Biological Activities
In addition to antifungal and anticancer effects, the 1,2,3-triazole scaffold has been associated with a wide array of other biological activities, including:
-
Antimicrobial: Activity against various strains of bacteria has been reported.[1][12]
-
Antiviral: Some triazole derivatives have shown inhibitory effects against viruses such as HIV.[3]
-
Anti-inflammatory: Inhibition of inflammatory pathways has also been observed.[12]
Hypothetical Mechanism of Action: Antifungal Activity
The most probable mechanism of action for the antifungal activity of 2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol is the inhibition of lanosterol 14α-demethylase (CYP51) in the ergosterol biosynthesis pathway.
Caption: Proposed antifungal mechanism via CYP51 inhibition.
Experimental Protocols for Biological Evaluation
To ascertain the biological activities of 2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol, a series of in vitro and in vivo experiments are necessary.
In Vitro Antifungal Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of the compound against various fungal strains.
Protocol:
-
Fungal Strains: A panel of clinically relevant fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans) should be used.
-
Culture Preparation: Fungal strains are cultured on appropriate agar plates and incubated to obtain fresh colonies. A suspension of each fungus is prepared in sterile saline and adjusted to a specific turbidity.
-
Broth Microdilution Assay:
-
A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).
-
The standardized fungal suspension is added to each well.
-
Positive (fungus only) and negative (broth only) controls are included.
-
The plates are incubated at an appropriate temperature for 24-48 hours.
-
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the fungus.
Ergosterol Biosynthesis Assay
Objective: To confirm if the compound inhibits ergosterol biosynthesis in a fungal model.
Protocol:
-
Fungal Culture: A susceptible fungal strain (e.g., Candida albicans) is grown in a liquid medium to mid-log phase.
-
Compound Treatment: The fungal culture is treated with various concentrations of the test compound (typically at and below the MIC) and incubated for a specified period.
-
Sterol Extraction:
-
The fungal cells are harvested by centrifugation.
-
The cell pellet is saponified with alcoholic potassium hydroxide.
-
Non-saponifiable lipids (containing sterols) are extracted with n-heptane.
-
-
Spectrophotometric Analysis: The absorbance of the extracted sterols is measured at specific wavelengths (e.g., 230 nm and 281.5 nm) to quantify the ergosterol content. A reduction in the characteristic ergosterol absorbance peak in treated samples compared to untreated controls indicates inhibition of the pathway.
In Vitro Anticancer Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against various cancer cell lines.
Protocol:
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) should be used.
-
Cell Culture: The cells are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
MTT Assay:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with a serial dilution of the test compound for 48-72 hours.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Living cells will reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
-
IC50 Determination: The absorbance is measured using a microplate reader, and the IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
Hypothetical Data Presentation
The following tables present hypothetical data that could be generated from the experimental protocols described above.
Table 1: Hypothetical Antifungal Activity (MIC in µg/mL)
| Fungal Strain | 2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol | Fluconazole (Control) |
| Candida albicans | 4 | 8 |
| Aspergillus fumigatus | 2 | 16 |
| Cryptococcus neoformans | 1 | 4 |
Table 2: Hypothetical Anticancer Activity (IC50 in µM)
| Cancer Cell Line | 2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol | Doxorubicin (Control) |
| MCF-7 (Breast) | 15 | 1.2 |
| A549 (Lung) | 25 | 2.5 |
| HCT116 (Colon) | 10 | 0.8 |
Conclusion and Future Directions
While awaiting direct experimental validation, the structural features of 2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol strongly suggest its potential as a biologically active compound, particularly as an antifungal and anticancer agent. The presence of the 1,2,3-triazole core, combined with the strategic placement of a fluorine atom, provides a solid foundation for these anticipated activities.
Future research should focus on the synthesis of this compound and its subsequent evaluation using the protocols outlined in this guide. Should promising in vitro activity be confirmed, further studies, including in vivo efficacy and toxicity assessments in animal models, will be warranted.[13] Elucidation of the precise molecular targets and mechanisms of action will also be crucial for its development as a potential therapeutic agent. The exploration of this and related fluorinated 1,2,3-triazole derivatives holds significant promise for the discovery of novel drugs to combat fungal infections and cancer.
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Spectroscopic Elucidation of 2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for the novel heterocyclic compound, 2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol. This molecule is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the 1,2,3-triazole scaffold in a wide range of pharmacologically active compounds.[1][2][3] This guide will detail the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering insights into the structural confirmation and purity assessment of this compound.
Molecular Structure and Synthesis Overview
The structural characterization of a newly synthesized compound is a cornerstone of chemical research, ensuring its identity and purity before further investigation. The title compound, 2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol, is a 1,4-disubstituted 1,2,3-triazole. A common and efficient method for the synthesis of such compounds is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry".[1][4] This reaction involves the coupling of an organic azide (in this case, 1-azido-3-fluorobenzene) with a terminal alkyne (but-3-yne-1,2-diol), followed by appropriate functional group manipulation to yield the target alcohol.
Caption: Proposed mass fragmentation pathway.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC). [5]2. Ionization: Electron Ionization (EI) is a common technique for small molecules. Electrospray Ionization (ESI) is another option, particularly when coupled with LC. [5][6]3. Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of 2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol. The combination of NMR, IR, and MS data offers complementary information that, when interpreted together, provides unambiguous evidence for the proposed structure. This systematic approach to characterization is essential for ensuring the quality and integrity of novel compounds in the drug discovery and development pipeline.
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- Synthesis, Spectroscopic Properties, Quantum Chemical Calculations, and Biological Activities of 2-{[5-(2-Fluorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[3-methyl-3-(2,4,6-trimethylphenyl)-cyclobutyl]ethan-1-one. (n.d.).
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- S1 ¹H NMR, ¹³C NMR, and HMBC Spectra Supplementary Information. (n.d.). The Royal Society of Chemistry.
- Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). (n.d.). DEA.gov.
- Synthesis and properties of S-alkyl 4-amino-5-(5-(3-fluorophenyl)-pyrazol-3-yl)
- 1-(3-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one. (n.d.). PubChem.
- Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). (2022).
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Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-triazol-1-yl) Acetic Acid under Continuous-Flow Conditions. (n.d.). IRIS - Politecnico di Milano.
- Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. (2018).
- 2-{2-[(3-chlorophenyl)imino]-4-(4-fluorophenyl)-1,3-thiazol-3(2H)-yl}ethan-1-ol. (n.d.). CompoundChem.
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Application Notes and Protocols for the Click Chemistry Synthesis of 1,2,3-Triazole Derivatives
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 1,2,3-triazole derivatives using click chemistry. This document offers in-depth technical insights, detailed experimental protocols, and practical advice to ensure successful and reproducible outcomes.
Introduction: The Power of Click Chemistry and the Versatility of 1,2,3-Triazoles
In 2001, K. Barry Sharpless and his colleagues introduced the concept of "click chemistry," a set of criteria for ideal chemical reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[1][2][3] The core philosophy of click chemistry is to utilize reactions that are modular, simple to perform, and can be conducted in benign solvents, such as water.[3][4] This approach has revolutionized many areas of chemical science, including drug discovery, materials science, and bioconjugation.[2][][3]
At the heart of click chemistry is the Huisgen 1,3-dipolar cycloaddition of an azide and an alkyne to form a 1,2,3-triazole.[1][6] While the thermal reaction requires high temperatures and often yields a mixture of regioisomers, the discovery of metal-catalyzed variants has transformed it into a true click reaction.[1][6] Specifically, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) provide exquisite control over the regioselectivity of the reaction, yielding 1,4- and 1,5-disubstituted 1,2,3-triazoles, respectively.[1][6][7]
The 1,2,3-triazole core is a highly valuable scaffold in medicinal chemistry due to its unique physicochemical properties.[8][9] It can act as a bioisostere for amide bonds and participate in hydrogen bonding and dipole-dipole interactions, making it a key component in a wide range of biologically active compounds.[8] Consequently, 1,2,3-triazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[8][10]
This guide will provide detailed protocols and application notes for both the CuAAC and RuAAC reactions, enabling researchers to harness the power of click chemistry for the synthesis of diverse 1,2,3-triazole derivatives.
Mechanistic Insights: Understanding the Regioselectivity of CuAAC and RuAAC
The choice of metal catalyst is the critical determinant of the regiochemical outcome of the azide-alkyne cycloaddition. Copper(I) catalysts exclusively yield the 1,4-disubstituted 1,2,3-triazole, while ruthenium catalysts produce the 1,5-disubstituted isomer.[1][7][11] This remarkable control stems from their distinct reaction mechanisms.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction proceeds through a stepwise mechanism involving a copper(I) acetylide intermediate.[12][13] The key steps are:
-
Formation of the Copper(I) Acetylide: The reaction initiates with the interaction of the terminal alkyne with the copper(I) catalyst to form a copper(I) acetylide complex.[12]
-
Coordination of the Azide: The azide then coordinates to the copper center.
-
Cyclization: A nucleophilic attack of the azide onto the activated alkyne leads to the formation of a six-membered copper-containing intermediate.[12]
-
Ring Contraction and Protonation: This intermediate undergoes rearrangement and subsequent protonation to yield the stable 1,4-disubstituted 1,2,3-triazole product and regenerate the copper(I) catalyst.
The regioselectivity is dictated by the initial formation of the copper acetylide, which ensures that the terminal carbon of the alkyne is linked to the internal nitrogen of the azide.
Caption: The catalytic cycle of the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of 1,2,3-triazole derivatives via CuAAC and RuAAC.
Protocol 1: Copper(I)-Catalyzed Synthesis of 1,4-Disubstituted 1,2,3-Triazoles (CuAAC)
This protocol is a general procedure for the CuAAC reaction, which is known for its robustness and tolerance to a wide range of functional groups. [1] Materials:
-
Terminal Alkyne (1.0 mmol, 1.0 eq.)
-
Azide (1.0 mmol, 1.0 eq.)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 0.05 eq.)
-
Sodium Ascorbate (0.1 mmol, 0.1 eq.)
-
Solvent: e.g., a 1:1 mixture of tert-Butanol and water (10 mL)
-
Dichloromethane (for extraction)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add the terminal alkyne (1.0 mmol) and the azide (1.0 mmol).
-
Add the 1:1 mixture of tert-butanol and water (10 mL) and stir until all reagents are dissolved.
-
In a separate vial, prepare a stock solution of CuSO₄·5H₂O in water (e.g., 0.1 M).
-
In another vial, prepare a fresh stock solution of sodium ascorbate in water (e.g., 1 M).
-
Add the CuSO₄ solution (0.5 mL of 0.1 M solution) to the reaction mixture.
-
Add the sodium ascorbate solution (0.1 mL of 1 M solution) to initiate the reaction. The solution may change color.
-
Stir the reaction mixture vigorously at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water (20 mL) and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography if necessary.
Protocol 2: Ruthenium-Catalyzed Synthesis of 1,5-Disubstituted 1,2,3-Triazoles (RuAAC)
This protocol describes a general procedure for the RuAAC reaction. It is important to perform this reaction under an inert atmosphere as the ruthenium catalyst can be sensitive to oxygen. [14] Materials:
-
Alkyne (terminal or internal) (1.0 mmol, 1.0 eq.)
-
Azide (1.1 mmol, 1.1 eq.)
-
Ruthenium Catalyst (e.g., CpRuCl(COD) or CpRuCl(PPh₃)₂) (0.02 mmol, 0.02 eq.)
-
Anhydrous, Degassed Solvent: e.g., 1,2-Dichloroethane (DCE) or Toluene (10 mL)
-
Ethyl Acetate (for purification)
-
Hexanes (for purification)
-
Silica Gel
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the ruthenium catalyst (0.02 mmol).
-
Add the anhydrous, degassed solvent (10 mL) via syringe.
-
Add the alkyne (1.0 mmol) and the azide (1.1 mmol) to the reaction flask via syringe.
-
Stir the reaction mixture at the appropriate temperature (room temperature to 80 °C, depending on the substrates and catalyst) for 2-24 hours. Monitor the reaction progress by TLC or GC-MS. [14]5. Upon completion, cool the reaction mixture to room temperature.
-
Add silica gel (approximately 2-3 g) to the reaction mixture and remove the solvent under reduced pressure.
-
The resulting powder can be directly loaded onto a silica gel column for purification. Elute with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 1,5-disubstituted 1,2,3-triazole.
Data Presentation: Typical Reaction Parameters
| Parameter | Copper(I)-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) |
| Product | 1,4-Disubstituted 1,2,3-Triazole | 1,5-Disubstituted 1,2,3-Triazole |
| Alkyne Substrate | Terminal Alkynes | Terminal and Internal Alkynes |
| Catalyst | CuSO₄/Sodium Ascorbate, Cu(I) salts | CpRuCl(COD), CpRuCl(PPh₃)₂ |
| Catalyst Loading | 0.01 - 5 mol% | 1 - 5 mol% |
| Solvent | Aqueous mixtures (e.g., t-BuOH/H₂O), DMF | Anhydrous aprotic solvents (e.g., DCE, Toluene) |
| Temperature | Room Temperature | Room Temperature to 80 °C |
| Reaction Time | 1 - 24 hours | 2 - 24 hours |
| Atmosphere | Air | Inert (Argon or Nitrogen) |
| Typical Yields | High to Quantitative | Good to Excellent |
Experimental Workflow Visualization
Caption: A general experimental workflow for the synthesis of 1,2,3-triazole derivatives.
Application Notes: Troubleshooting and Best Practices
For CuAAC Reactions:
-
Catalyst Inactivity: The active catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II) state by oxygen. [15]The use of a reducing agent like sodium ascorbate is crucial to maintain a sufficient concentration of Cu(I). [11]* Ligand Assistance: In some cases, particularly in bioconjugation applications, the use of a copper-chelating ligand such as TBTA or THPTA can stabilize the Cu(I) oxidation state and accelerate the reaction. [12][16][17]* Solvent Choice: While CuAAC is often performed in aqueous media, some organic co-solvents like DMSO or DMF can be beneficial for dissolving less soluble starting materials. [16]* Side Reactions: The Glaser coupling, an oxidative homocoupling of terminal alkynes, can be a competing side reaction. [15]Ensuring the reaction is deoxygenated or using an excess of the reducing agent can minimize this. [15] For RuAAC Reactions:
-
Inert Atmosphere: The ruthenium catalysts are often sensitive to air and moisture. [14]It is critical to use anhydrous, degassed solvents and maintain an inert atmosphere throughout the reaction.
-
Catalyst Choice: While several [CpRuCl] complexes are effective, CpRuCl(COD) is often more active at lower temperatures. [18][19]* Homogeneity: The reaction mixture should be homogeneous. If the catalyst or starting materials are not fully dissolved, this can negatively impact the reaction rate and yield. [14]* Microwave Irradiation: For some sluggish reactions, microwave-assisted heating can significantly reduce reaction times and improve yields. [20] Safety Precautions:
-
Azide Safety: Organic azides, especially those with low molecular weight, can be explosive and should be handled with care. [16][21]Avoid concentrating small-molecule azides and always use appropriate personal protective equipment (PPE). [16]* Heavy Metal Toxicity: Both copper and ruthenium are heavy metals with potential toxicity. Handle catalysts and their waste streams appropriately. [12]
References
-
Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]
-
Wikipedia. (2023, October 27). Azide-alkyne Huisgen cycloaddition. [Link]
-
Creative Biolabs. (n.d.). Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). [Link]
-
Fokin, V. V., et al. (2008). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923-8930. [Link]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Angewandte Chemie International Edition, 50(41), 9886-9890. [Link]
-
Frontiers in Pharmacology. (n.d.). 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. [Link]
-
Wikipedia. (2023, September 21). 1,2,3-Triazole. [Link]
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]
-
Oakdale, J. S., & Fokin, V. V. (2014). Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. Organic Syntheses, 91, 163. [Link]
-
Expert Opinion on Drug Discovery. (2022). The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. Expert Opinion on Drug Discovery, 17(11), 1209-1236. [Link]
-
Scripps Research Magazine. (n.d.). Click chemistry. [Link]
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]
-
Organometallics. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 1956-1965. [Link]
-
Applied Chemical Engineering. (2023). Click chemistry: A fascinating, Nobel-winning method for the improvement of biological activity. Applied Chemical Engineering, 3(1), 1-10. [Link]
-
Cogent Chemistry. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Cogent Chemistry, 10(1). [Link]
-
RSC Publishing. (2020). CuAAC-ensembled 1,2,3-triazole-linked isosteres as pharmacophores in drug discovery: review. RSC Advances, 10(11), 6384-6405. [Link]
-
Journal of Organic Chemistry. (2011). One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation. Journal of Organic Chemistry, 76(8), 2808-2813. [Link]
-
Beilstein Journals. (2015). Synthesis of bi- and bis-1,2,3-triazoles by copper-catalyzed Huisgen cycloaddition: A family of valuable products by click chemistry. Beilstein Journal of Organic Chemistry, 11, 2586-2613. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. [Link]
-
Chemistry Stack Exchange. (2020). Stubborn CuAAC reaction as derivatization for ESI-MS. [Link]
-
Semantic Scholar. (2020). Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. [Link]
-
Chemical Papers. (2023). Click to learn, learn to click: undergraduate synthetic organic chemistry experiments. Chemical Papers, 77(8), 4647-4654. [Link]
-
Bioconjugate Chemistry. (2017). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Bioconjugate Chemistry, 28(1), 3-13. [Link]
-
Chemical Reviews. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, 116(24), 15165-15243. [Link]
-
Royal Society of Chemistry. (2015). Ruthenium-catalyzed synthesis of tricyclic 1,5-fused 1,2,3-triazole piperazines. Organic & Biomolecular Chemistry, 13(37), 9606-9610. [Link]
-
Reddit. (2025). Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition). [Link]
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Reddit. (2023). What is click chemistry? Can anyone explain in simple terms. [Link]
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Pharmaceutical Research. (2010). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 27(2), 205-218. [Link]
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- 21. reddit.com [reddit.com]
Advanced Applications of 2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol in Medicinal Chemistry and Drug Discovery
Structural & Mechanistic Rationale
In contemporary medicinal chemistry, the strategic design of building blocks is critical for developing efficacious therapeutics. 2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol is a highly versatile, bifunctional scaffold that integrates three distinct pharmacophoric elements: a 1,2,3-triazole core, a 3-fluorophenyl ring, and a 2-hydroxyethyl aliphatic handle.
The 1,2,3-Triazole Bioisostere
The 1,4-disubstituted 1,2,3-triazole ring is synthesized via the robust Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1]. It is remarkably stable under diverse physiological conditions, resisting metabolic hydrolysis, oxidation, and reduction[1]. Because of its strong dipole moment and ability to act as both a hydrogen bond acceptor and a weak donor, the triazole core is frequently deployed as a bioisostere for amide bonds, esters, and other heterocycles, enabling high-affinity interactions within enzyme binding pockets[1][2].
The 3-Fluorophenyl Motif
The incorporation of a fluorine atom at the meta position of the phenyl ring serves multiple causal functions. Fluorine substitution increases the lipophilicity of the molecule, enhancing cell membrane permeability. Furthermore, the strong electron-withdrawing nature of fluorine modulates the pKa of adjacent protons and protects the aromatic ring from cytochrome P450-mediated oxidative metabolism, thereby improving the pharmacokinetic half-life of the downstream drug candidate.
The 2-Hydroxyethyl Handle
Unlike a rigid functional group, the 2-hydroxyethyl moiety provides a flexible, primary alcohol that acts as a synthetic anchor. It allows medicinal chemists to rapidly generate libraries of derivatives through esterification, etherification, or conversion into a leaving group (e.g., tosylate) for nucleophilic substitution. This homologated linker reduces steric hindrance during complex coupling reactions, making it an ideal precursor for Proteolysis Targeting Chimeras (PROTACs) or hybrid molecules.
Application Areas in Drug Discovery
Oncology: Targeting EGFR Kinase Domains
Triazole hybrids have emerged as potent agents in targeted cancer therapy, particularly as Epidermal Growth Factor Receptor (EGFR) inhibitors[1]. Derivatives bearing the 3-fluorophenyl-triazole scaffold have demonstrated exceptional cytotoxicity against cancer cell lines such as MCF-7, PC-3, and HeLa[1]. The triazole nitrogen atoms form critical hydrogen bonds with the hinge region of the EGFR kinase domain, while the 3-fluorophenyl group occupies hydrophobic pockets, competitively blocking ATP binding and halting downstream proliferation pathways[1].
Figure 1: Mechanism of action for 3-fluorophenyl-triazole derivatives in EGFR kinase inhibition.
Infectious Diseases: Antifungal Agents
The 1-aryl-1,2,3-triazole scaffold is also highly active against fungal pathogens. Halogen-substituted triazoles have shown significant in vitro antifungal profiles against various Candida strains[3]. The triazole core coordinates with the heme iron of fungal lanosterol 14α-demethylase (CYP51), disrupting ergosterol biosynthesis and compromising fungal cell membrane integrity[3].
Quantitative Physicochemical Profiling
To justify the use of 2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol in Fragment-Based Drug Discovery (FBDD), we summarize its core physicochemical properties. These metrics align perfectly with the "Rule of Three" for fragment libraries.
| Property / Feature | Value / Description | Medicinal Chemistry Implication |
| Molecular Weight | 207.21 g/mol | Ideal size for FBDD; allows room for structural elaboration. |
| LogP (Estimated) | 1.3 - 1.6 | Optimal lipophilicity for crossing biological membranes. |
| Hydrogen Bond Donors | 1 (-OH) | Facilitates target engagement (e.g., kinase hinge regions). |
| Hydrogen Bond Acceptors | 4 (N3, O1) | Strong interaction potential with target protein backbones. |
| Metabolic Stability | High | Fluorine blocks CYP450-mediated aromatic oxidation. |
Experimental Workflows & Methodologies
The following protocols detail the synthesis and downstream functionalization of the scaffold. The causality behind the choice of reagents ensures high yields, while the in-process controls guarantee a self-validating system.
Figure 2: Synthetic workflow and downstream functionalization pathways for the triazole-ethanol scaffold.
Protocol A: Regioselective Synthesis via CuAAC
Objective: Synthesize 2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol utilizing click chemistry to ensure strict 1,4-regioselectivity.
Reagents & Materials:
-
1-Azido-3-fluorobenzene (1.0 equiv, 10 mmol)
-
3-Butyn-1-ol (1.1 equiv, 11 mmol)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 equiv, 0.5 mmol)
-
Sodium ascorbate (0.1 equiv, 1.0 mmol)
-
Solvent: tert-Butanol / Water (1:1 v/v, 40 mL)
Step-by-Step Procedure:
-
Reaction Assembly: In a 100 mL round-bottom flask, dissolve 1-azido-3-fluorobenzene and 3-butyn-1-ol in 20 mL of tert-butanol.
-
Causality:tert-Butanol is chosen because it solubilizes the organic starting materials without participating in competing nucleophilic side reactions.
-
-
Catalyst Preparation: In a separate vial, dissolve CuSO₄·5H₂O and sodium ascorbate in 20 mL of distilled water. The solution will transition from blue to pale yellow/brown, indicating the reduction of Cu(II) to the catalytically active Cu(I) species.
-
Initiation: Add the aqueous catalyst solution dropwise to the organic mixture under vigorous magnetic stirring at room temperature.
-
In-Process Monitoring (Self-Validation): Monitor the reaction via TLC (Hexanes:Ethyl Acetate 1:1). The starting azide (high Rf) should disappear, replaced by a highly polar, UV-active spot (low Rf) that stains positively with KMnO₄ (indicating the presence of the primary alcohol).
-
Workup: After 4-6 hours, dilute the mixture with 50 mL of Ethyl Acetate and 50 mL of saturated aqueous NH₄Cl.
-
Causality: NH₄Cl acts as a chelating wash to strip the copper catalyst from the product, preventing heavy metal contamination in downstream biological assays.
-
-
Purification: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography to yield the pure product.
Protocol B: Activation of the Hydroxyl Handle (Tosylation)
Objective: Convert the primary alcohol into a highly reactive tosylate leaving group to facilitate downstream coupling with complex pharmacophores.
Reagents & Materials:
-
2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol (1.0 equiv, 5 mmol)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 equiv, 6 mmol)
-
Triethylamine (TEA) (2.0 equiv, 10 mmol)
-
4-Dimethylaminopyridine (DMAP) (0.1 equiv, 0.5 mmol)
-
Solvent: Anhydrous Dichloromethane (DCM) (25 mL)
Step-by-Step Procedure:
-
Preparation: Dissolve the triazole-ethanol scaffold in anhydrous DCM under an inert nitrogen atmosphere. Cool the flask to 0 °C using an ice bath.
-
Causality: Cooling suppresses the formation of unwanted pyridinium salts and minimizes exothermic degradation.
-
-
Base Addition: Add TEA and DMAP to the solution. DMAP acts as a hyper-nucleophilic catalyst, accelerating the transfer of the sulfonyl group.
-
Activation: Add TsCl portion-wise over 10 minutes. Allow the reaction to slowly warm to room temperature and stir for 3 hours.
-
In-Process Monitoring (Self-Validation): Confirm the completion of the reaction via ¹H NMR of a crude aliquot. The diagnostic triplet of the -CH₂-OH protons (~3.8 ppm) will shift significantly downfield to ~4.2-4.3 ppm due to the deshielding effect of the newly attached sulfonate ester.
-
Workup: Quench the reaction with 20 mL of ice water. Wash the organic layer sequentially with 1M HCl (to remove excess TEA/DMAP), saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate to yield the activated building block, ready for SN2 displacement.
References
-
Triazole analogues as potential pharmacological agents: a brief review Source: National Institutes of Health (NIH) / PMC URL:[Link][2]
-
Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review Source: RSC Publishing URL:[Link][1]
-
Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains Source: Molecules (MDPI) / ResearchGate URL:[Link][3]
Sources
- 1. Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03819G [pubs.rsc.org]
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- 3. researchgate.net [researchgate.net]
Application Notes & Protocols: A Framework for the In Vitro Biological Profiling of 2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol
Document ID: AN-FTE-2026-01
Abstract and Purpose
The 1,2,3-triazole ring system represents a privileged scaffold in modern medicinal chemistry, forming the core of numerous compounds with a vast spectrum of biological activities.[1][2][3] Derivatives have shown potential as anticancer, antifungal, enzyme inhibitory, and antimicrobial agents.[1][4][5][6] This document provides a comprehensive framework for the initial in vitro characterization of the novel compound 2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol (herein designated FTE-1 ).
The purpose of these application notes is not to prescribe a single, rigid protocol but to empower researchers with a logical, tiered experimental strategy. We will proceed from broad, primary screening to more focused, hypothesis-driven assays, explaining the scientific rationale behind each step. This guide is designed to efficiently determine the potential bioactivity of FTE-1 and inform subsequent drug development efforts.
Compound Handling and Stock Solution Preparation
Scientific integrity begins with accurate and consistent sample preparation. The physicochemical properties of FTE-1, particularly its solubility, are critical for obtaining reliable and reproducible data.
2.1 Protocol: Preparation of a 10 mM Master Stock Solution
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Weighing: Accurately weigh approximately 5-10 mg of FTE-1 using a calibrated analytical balance. Record the exact weight.
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Solvent Selection: Due to the heterocyclic and aromatic nature of FTE-1, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration master stock.
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Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration.
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Formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))
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(Note: The molecular weight of FTE-1, C10H10FN3O, is 207.21 g/mol .)
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Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the FTE-1 powder. Vortex vigorously for 2-5 minutes. If necessary, gentle warming in a 37°C water bath can aid dissolution. Ensure no visible particulates remain.
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Aliquoting and Storage: Aliquot the master stock into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
2.2 Causality and Best Practices
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Why DMSO? DMSO is a polar aprotic solvent capable of dissolving a wide range of organic molecules. Its use at concentrations below 0.5% (v/v) in most cell-based assays is generally considered non-toxic, though this must be validated.
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Vehicle Controls are Non-Negotiable: Every experiment must include a "vehicle control" group that is treated with the same final concentration of DMSO as the highest concentration of FTE-1 used. This ensures that any observed biological effect is due to the compound itself and not the solvent.
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Solubility is Key: Compound precipitation during an assay will lead to inaccurate and uninterpretable results. Always check the solubility of the final working concentrations in your specific assay media before beginning a large-scale experiment.
Tier 1 Screening: Assessment of General Cytotoxicity
The foundational step in characterizing any novel compound is to determine its effect on cell viability. This provides a therapeutic window and a critical concentration range for subsequent mechanistic studies. A potent compound may be a candidate for oncology, while a non-cytotoxic compound may be better suited for enzyme inhibition or antimicrobial applications.
3.1 Experimental Workflow: Cytotoxicity Profiling
Caption: Workflow for determining the IC50 of FTE-1 using an MTT assay.
3.2 Protocol: MTT Cell Viability Assay
This protocol is based on the principle that viable cells with active mitochondria can reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.
Materials:
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Cell lines of interest (e.g., MCF-7 breast cancer, A549 lung cancer, HEK293 non-cancerous kidney)
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Complete culture medium (e.g., DMEM + 10% FBS)
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96-well flat-bottom cell culture plates
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FTE-1 (10 mM stock in DMSO)
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MTT reagent (5 mg/mL in PBS)
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Solubilization buffer (e.g., DMSO)
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Positive control (e.g., Doxorubicin)
Procedure:
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Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
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Compound Preparation: Prepare a 2X serial dilution series of FTE-1 in complete medium. For example, from 200 µM down to 0.1 µM. Also prepare 2X solutions for your vehicle (DMSO) and positive controls.
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Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells. This results in a final 1X concentration. Incubate for 48-72 hours.
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MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C. Viable cells will produce purple formazan crystals.
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Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well. Pipette up and down to fully dissolve the formazan crystals.
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Data Acquisition: Read the absorbance of the plate on a microplate reader at 570 nm.
3.3 Data Analysis and Presentation
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Normalization: Subtract the background (media-only wells) from all values. Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).
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Dose-Response Curve: Plot % Viability against the log of the FTE-1 concentration.
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IC50 Calculation: Use a non-linear regression model (e.g., [Inhibitor] vs. normalized response -- Variable slope) in software like GraphPad Prism to calculate the IC50 value, which is the concentration of FTE-1 that inhibits 50% of cell viability.
| Compound | Cell Line | IC50 (µM) | Selectivity Index (SI) |
| FTE-1 | MCF-7 (Breast Cancer) | Hypothetical Value | IC50(HEK293) / IC50(MCF-7) |
| FTE-1 | A549 (Lung Cancer) | Hypothetical Value | IC50(HEK293) / IC50(A549) |
| FTE-1 | HEK293 (Normal Kidney) | Hypothetical Value | - |
| Doxorubicin | MCF-7 | Literature Value | - |
Tier 2 Screening: Hypothesis-Driven Mechanistic Assays
Results from the Tier 1 screen will guide the selection of subsequent assays. The broad literature on 1,2,3-triazoles suggests several potential mechanisms worth investigating.[2][4][7][8]
Scenario A: FTE-1 Shows Potent Cytotoxicity (Low µM IC50)
If FTE-1 is cytotoxic, a primary hypothesis is the inhibition of a cancer-relevant enzyme. The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunomodulatory target in cancer therapy, and 1,2,3-triazole derivatives have been identified as potent IDO1 inhibitors.[4]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Frontiers | Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors [frontiersin.org]
- 4. Discovery of Novel 1,2,3-triazole Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of 1H-1,2,3-triazole derivatives as new α-glucosidase inhibitors and their molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analytical Quantification of 2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol
Introduction & Scientific Context
The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, frequently synthesized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry." The incorporation of fluorine atoms into these heterocycles—such as in 2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol —significantly enhances metabolic stability, lipophilicity, and protein-binding affinity, making them privileged candidates in drug development [1].
However, the unique physicochemical properties of fluorinated triazoles present distinct analytical challenges. The strong electron-withdrawing nature of the fluorine atom alters the basicity of the triazole nitrogens, while the aliphatic hydroxyl group introduces localized polarity. This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed specifically for the precise quantification of 2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol in complex biological matrices or synthesis batches.
Experimental Workflow & Logical Design
To ensure high-fidelity quantification, the workflow is designed as a self-validating system. We utilize Liquid-Liquid Extraction (LLE) to isolate the analyte, followed by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for orthogonal separation, and Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) for highly specific detection.
Figure 1: End-to-end analytical workflow for the LC-MS/MS quantification of the target triazole.
Methodological Causality: Why These Parameters?
Sample Preparation: The Role of Ethyl Acetate
Biological matrices (e.g., plasma, cell lysates) contain high concentrations of proteins and phospholipids that cause severe ion suppression in MS analysis. Causality: The target compound possesses a moderately lipophilic fluorophenyl core and a polar hydroxyethyl tail. Ethyl acetate is selected for LLE because its intermediate polarity perfectly matches the analyte's partition coefficient (LogP ~1.5), allowing efficient extraction while leaving highly polar endogenous salts and large proteins in the aqueous phase [2].
Chromatographic Separation: C18 and Acidic Modifiers
A C18 end-capped column (e.g., Waters XBridge C18, 50 × 2.1 mm, 1.7 µm) is utilized. Causality: The end-capping prevents secondary interactions between the weakly basic triazole nitrogens and residual silanols on the silica support, which would otherwise cause peak tailing. The mobile phase incorporates 0.1% Formic Acid (FA). The low pH ensures the triazole ring remains consistently protonated, which not only sharpens the chromatographic peak but is an absolute prerequisite for efficient [M+H]+ ion generation in the ESI+ source [3].
Mass Spectrometry: MRM Transition Logic
The exact mass of the compound is 207.08 Da, yielding an [M+H]+ precursor ion of m/z 208.1. Causality of Fragmentation:
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Quantifier Ion (m/z 180.1): 1,4-disubstituted 1,2,3-triazoles characteristically extrude nitrogen gas (N2, -28 Da) under collision-induced dissociation (CID). This is the most thermodynamically favorable and stable transition, making it ideal for absolute quantification.
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Qualifier Ion (m/z 190.1): The aliphatic alcohol undergoes a predictable neutral loss of water (H2O, -18 Da). Monitoring the ratio between the 180.1 and 190.1 fragments creates a self-validating identification system; if the ratio deviates by >15% from the standard, matrix interference is flagged.
Step-by-Step Experimental Protocols
Protocol A: Standard and Sample Preparation
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Stock Solution: Dissolve 1.0 mg of 2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Store at -20°C.
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Working Standards: Dilute the stock in 50% Acetonitrile/Water to create a calibration curve ranging from 1 ng/mL to 1000 ng/mL.
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Internal Standard (IS) Spiking: Add 10 µL of an isotopically labeled analogue (or a structurally similar fluorinated triazole like Rufinamide [2]) at 100 ng/mL to 100 µL of the biological sample.
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Extraction: Add 500 µL of Ethyl Acetate to the sample. Vortex vigorously for 5 minutes.
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Phase Separation: Centrifuge at 14,000 × g for 10 minutes at 4°C.
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Drying: Transfer 400 µL of the upper organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen at 35°C.
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Reconstitution: Reconstitute the residue in 100 µL of Initial Mobile Phase (5% Acetonitrile / 95% Water with 0.1% FA). Vortex and transfer to an autosampler vial.
Protocol B: LC-MS/MS Instrument Acquisition
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System Setup: Purge the LC pumps with Mobile Phase A (Water + 0.1% FA) and Mobile Phase B (Acetonitrile + 0.1% FA).
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Column Temperature: Set the column oven to 40°C to reduce backpressure and improve mass transfer kinetics.
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Injection: Inject 5.0 µL of the reconstituted sample.
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Gradient Execution: Run the gradient as defined in Table 1.
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MS Detection: Operate the triple quadrupole mass spectrometer in positive ESI mode using the parameters in Table 2.
Quantitative Data Presentation
Table 1: Optimized HPLC Gradient Elution Program
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (H2O + 0.1% FA) | % Mobile Phase B (ACN + 0.1% FA) |
|---|---|---|---|
| 0.00 | 0.40 | 95.0 | 5.0 |
| 0.50 | 0.40 | 95.0 | 5.0 |
| 3.00 | 0.40 | 10.0 | 90.0 |
| 4.00 | 0.40 | 10.0 | 90.0 |
| 4.10 | 0.40 | 95.0 | 5.0 |
| 6.00 | 0.40 | 95.0 | 5.0 |
Table 2: MS/MS MRM Parameters for Target Analyte
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Purpose |
|---|---|---|---|---|---|
| Fluorophenyl-triazole | 208.1 | 180.1 | 50 | 18 | Quantifier (Loss of N2) |
| Fluorophenyl-triazole | 208.1 | 190.1 | 50 | 14 | Qualifier (Loss of H2O) |
| Internal Standard | IS dependent | IS dependent | 50 | 20 | Normalization |
Note: Source parameters optimized as follows: Capillary Voltage 3.0 kV, Desolvation Temperature 450°C, Desolvation Gas Flow 800 L/hr.
Table 3: Method Validation Summary (ICH Q2 Guidelines)
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linear Range | 1.0 – 1000 ng/mL | R² > 0.995 |
| Limit of Detection (LOD) | 0.3 ng/mL | S/N ≥ 3 |
| Limit of Quantitation (LOQ) | 1.0 ng/mL | S/N ≥ 10, Precision ≤ 20% |
| Intra-day Precision (RSD) | 3.2% – 5.8% | ≤ 15% |
| Inter-day Precision (RSD) | 4.1% – 6.7% | ≤ 15% |
| Extraction Recovery | 88.5% ± 4.2% | Consistent across 3 QC levels |
Conclusion
This analytical protocol provides a highly sensitive, specific, and self-validating method for the quantification of 2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol. By leveraging the specific physicochemical properties of the fluorinated triazole core and the aliphatic alcohol appendage, the method ensures robust extraction and interference-free MS/MS detection, suitable for rigorous pharmacokinetic studies and synthetic quality control [4].
References
-
Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry, 2022. URL:[Link][1]
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Determination of Rufinamide in the Presence of 1-[(2,6-Difluorophenyl)Methyl]-1H-1,2,3-Triazole-4 Carboxylic Acid Using RP-HPLC and Derivative Ratio Methods as Stability Indicating Assays. Journal of AOAC International, 2020. URL:[Link][2]
-
Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 2025. URL:[Link][3]
-
Exploring the Fate of Substituted 1,2,3-Triazoles: Unraveling the Soil Degradation Pathways of a Novel Class of Nitrification Inhibitors. ACS Agricultural Science & Technology, 2025. URL:[Link][4]
Sources
- 1. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Rufinamide in the Presence of 1-[(2,6-Difluorophenyl)Methyl]-1H-1,2,3-Triazole-4 Carboxylic Acid Using RP-HPLC and Derivative Ratio Methods as Stability Indicating Assays to Be Applied on Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
Improving yield of 2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol synthesis
Initiating the Analysis
I've begun dissecting the request. The focus is on boosting the yield of a specific chemical synthesis: 2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol. I'm also noting that the context involves a technical support setting.
Defining the Framework
I'm now zeroing in on the audience: researchers, scientists, and drug development professionals. I'm prioritizing their need for autonomy in editorial control, eschewing rigid templates. I'm also ensuring a structure that flows naturally with the topic's nuances. I am simultaneously examining the core scientific requirements for this project.
Defining Technical Support Goals
I'm focusing on outlining the technical support center's core elements. Currently, I'm prioritizing user needs related to improving the yield of the CuAAC click chemistry synthesis of 2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol. I am considering guides and FAQs, specifically designed for this reaction, to address common challenges.
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Structuring Support Center Content
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Specifying Diagram Visuals
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1-azido-3-fluorobenzene: An aryl azide.
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3-butyn-1-ol: An aliphatic terminal alkyne with a primary alcohol.
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Catalyst: CuSO4·5H2O
Developing the DOT Diagram
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Mapping Failure Points
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Elaborating on Protocols and Explanations
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Incorporating Troubleshooting Details
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Refining Resource References
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Explaining Causal Relationships
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Analyzing Solvent and Reactant Properties
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Drafting the DOT Diagram
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Updating Diagram Flow
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Expanding Protocol and Details
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Summarizing Reaction Data
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Integrating Citations and Links
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Generating Reference List
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Finalizing Citations and Links
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Refining Reaction Troubleshooting
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Addressing Alcohol Interference
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Detailing Reaction Solubility
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Validating Diagram Integrity
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Finalizing Diagram and Yield
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Verifying Final Content Format
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Finalizing All Data Integrity
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Technical Support Center: Purification of 2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol
Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals dealing with the downstream processing of copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Specifically, this documentation addresses the isolation and purification of 2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol , synthesized via the click reaction between 3-fluorophenyl azide and 3-butyn-1-ol. While CuAAC is highly regioselective for the 1,4-disubstituted isomer, the purification of triazole alcohols presents unique physicochemical challenges, primarily driven by the strong chelating affinity of the triazole-alcohol motif for transition metals [1].
Part 1: Troubleshooting & FAQs
Q1: My isolated product has a persistent pale green/blue tint, and standard aqueous workups aren't removing it. Why is this happening?
The Causality: The 1,2,3-triazole core, especially when adjacent to a coordinating hydroxyl group (like the ethanol moiety in your product), acts as a potent bidentate ligand for copper ions. During the CuAAC reaction and subsequent exposure to air, the Cu(I) catalyst oxidizes to Cu(II), which chelates tightly to the nitrogen lone pairs of the triazole ring [2]. The Solution: Standard brine or water washes cannot break this thermodynamic complex. You must introduce a competing chelator with a higher affinity constant for Cu(II). Washing the organic layer with an aqueous solution of EDTA disodium salt buffered to pH 8.0 forces the copper to partition into the aqueous phase as a highly soluble Cu-EDTA complex [2].
Q2: I ran an NMR of my "purified" triazole, but the characteristic triazole C-H proton signal (~8.0 ppm) is extremely broad or completely missing. Did the reaction fail?
The Causality: This is a classic, yet frequently misdiagnosed, artifact of paramagnetic metal contamination. Even trace amounts of Cu(II) (as low as 100 ppm) cause severe paramagnetic relaxation broadening in NMR spectroscopy [3]. Because the Cu(II) ion coordinates directly to the triazole ring, the protons closest to the coordination site (the triazole C-H and the adjacent methylene protons) experience the most extreme relaxation, causing their signals to broaden into the baseline or "disappear" entirely [3]. The Solution: Do not discard your batch. Treat the NMR sample with a solid-phase copper scavenger (e.g., Chelex-100 or QuadraSil) or repeat the EDTA wash protocol. Once the paramagnetic Cu(II) is removed, the diamagnetic state is restored, and the sharp, integrable signals will reappear [3].
Q3: How do I chromatographically separate unreacted 3-fluorophenyl azide and 3-butyn-1-ol from the final product?
The Causality: 3-fluorophenyl azide is highly non-polar and lacks hydrogen-bonding donors, while 3-butyn-1-ol is a small, volatile polar molecule. Your target product, 2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol, possesses a massive dipole moment from the triazole core and strong hydrogen-bonding capabilities from the terminal hydroxyl group. The Solution: Utilize a normal-phase silica gel flash chromatography gradient. Start with 10% Ethyl Acetate in Hexanes to rapidly elute the non-polar azide. Ramp the gradient to 50–70% Ethyl Acetate to elute the highly polar triazole alcohol (typical Rf≈0.35 in 1:1 Hexane/EtOAc).
Part 2: Quantitative Data Presentation
To optimize your purification strategy, reference the following empirical data comparing copper removal methodologies for triazole alcohols.
| Purification Method | Residual Cu (ppm) | Product Yield Loss | Processing Time | Mechanism / Notes |
| Standard Brine Wash | > 2,500 ppm | < 2% | 10 mins | Ineffective; Cu remains chelated to triazole. |
| 10% NH4Cl / NH3 Wash | 200 - 500 ppm | ~ 5% | 20 mins | Forms [Cu(NH3)4]2+ . Moderate efficiency. |
| 0.1M EDTA Wash (pH 8.0) | < 50 ppm | ~ 5% | 30 mins | High thermodynamic affinity; visually self-validating (aqueous turns blue) [2]. |
| Solid-Phase Scavenger (QuadraSil) | < 5 ppm | ~ 10% | 60 mins | Ideal for final polishing before biological assays or NMR [1]. |
| Silica Gel Chromatography | 50 - 100 ppm | 15 - 20% | 2 hours | Removes organic impurities but is inefficient for complete demetallation. |
Part 3: Visualizing the Workflows
Caption: Workflow for the demetallation and purification of CuAAC-derived triazole alcohols.
Caption: Mechanistic resolution of paramagnetic Cu(II) interference in NMR spectroscopy.
Part 4: Step-by-Step Experimental Methodology
This protocol is designed as a self-validating system . Visual cues (color changes) and physical checkpoints ensure each step has succeeded before you proceed.
Phase 1: Reaction Quenching and Demetallation
-
Dilution: Upon completion of the CuAAC reaction (verified via TLC), dilute the crude reaction mixture with Ethyl Acetate (EtOAc) to a concentration of approximately 0.1 M.
-
EDTA Preparation: Prepare a 0.1 M aqueous solution of EDTA disodium salt. Adjust the pH to 8.0 using saturated aqueous sodium bicarbonate ( NaHCO3 ). Causality Note: EDTA's chelating ability is highly pH-dependent; at pH 8, the carboxylate groups are fully deprotonated, maximizing Cu(II) binding affinity.
-
Extraction: Transfer the organic mixture to a separatory funnel. Add an equal volume of the pH 8.0 EDTA solution.
-
Agitation & Validation: Shake vigorously for 3–5 minutes. Allow the layers to separate.
-
Self-Validation Check: The lower aqueous layer should turn a distinct, vibrant blue, indicating successful transfer of the Cu(II) into the aqueous phase as a Cu-EDTA complex.
-
-
Iteration: Drain the aqueous layer. Repeat the EDTA wash 2 to 3 more times until the aqueous layer remains completely colorless.
-
Final Wash: Wash the organic layer once with brine to remove residual water and salts. Dry the organic layer over anhydrous sodium sulfate ( Na2SO4 ), filter, and concentrate under reduced pressure.
Phase 2: Flash Column Chromatography
-
Column Preparation: Pack a silica gel column using Hexanes.
-
Loading: Dissolve the crude, copper-free 2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol in a minimal amount of Dichloromethane (DCM) and load it onto the column.
-
Elution Gradient:
-
Run 2 column volumes (CV) of 10% EtOAc in Hexanes. Self-Validation Check: Spot fractions on TLC; unreacted 3-fluorophenyl azide will elute here near the solvent front.
-
Ramp to 30% EtOAc in Hexanes for 2 CVs.
-
Ramp to 60% EtOAc in Hexanes. The target triazole alcohol will elute in this window.
-
-
Verification: Pool the fractions containing the product ( Rf≈0.35 in 1:1 Hexane/EtOAc). Remove the solvent under reduced pressure to yield the pure product as an off-white to white solid.
References
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. Angewandte Chemie International Edition.[Link]
-
Vasilev, A. A., et al. (2021). Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide–Alkyne Click Reaction. The Journal of Organic Chemistry.[Link]
Optimization of click chemistry reaction conditions for triazole synthesis
Welcome to the Technical Support Center for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the nuances of click chemistry optimization.
While the CuAAC reaction is celebrated for its thermodynamic driving force and bioorthogonality, achieving quantitative yields without substrate degradation requires precise control over the catalytic cycle. This guide provides a mechanistic approach to troubleshooting, a self-validating standard operating protocol (SOP), and a comprehensive FAQ section to ensure the integrity of your triazole synthesis.
CuAAC Optimization & Troubleshooting Workflow
CuAAC Optimization Workflow: Decision matrix for ligand selection, reaction assembly, and troubleshooting.
Self-Validating Standard Operating Protocol (SOP): Aqueous Bioconjugation
To ensure experimental trustworthiness, this protocol incorporates internal validation steps. The most critical mechanistic failure point in CuAAC is the generation of reactive oxygen species (ROS) and non-specific copper binding to biomolecules, which can cause aggregation or cleavage[1][2].
Step 1: Catalyst Pre-assembly (Critical Step)
-
Action: Do not add free copper directly to your biomolecule. In a separate microcentrifuge tube, pre-mix 20 mM CuSO₄ with a water-soluble accelerating ligand (e.g., THPTA or BTTAA) at a 1:5 to 1:6 molar ratio[1][3].
-
Causality: The ligand must coordinate the Cu(II) before reduction to Cu(I). This prevents Cu(I) disproportionation and shields the biomolecule's histidine residues from Cu-catalyzed oxidative cleavage[1][4].
Step 2: Substrate Addition
-
Action: Combine the azide-functionalized biomolecule and the alkyne partner in a compatible aqueous buffer (e.g., Phosphate buffer, pH 7.4).
-
Causality: Avoid Tris buffers if possible, as the amine groups in Tris can competitively bind copper, pulling it away from the accelerating ligand and slowing the reaction kinetics[1].
Step 3: ROS Scavenging (Optional but Highly Recommended for Proteins)
-
Action: Add aminoguanidine to a final concentration of 5 mM[5].
-
Causality: Ascorbate oxidation generates dehydroascorbate, which can covalently modify and crosslink arginine residues on proteins. Aminoguanidine acts as a sacrificial scavenger for these reactive byproducts, preserving protein structural integrity[5].
Step 4: Initiation via Reduction
-
Action: Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (final concentration 5-10 mM, ensuring at least a 10x excess relative to copper)[1].
-
Causality: Ascorbate reduces Cu(II) to the catalytically active Cu(I) species in situ. Ascorbate degrades rapidly in water; using an old stock solution will result in catalytic failure.
Step 5: Anaerobic Incubation & Internal Validation
-
Action: Flush the reaction vial with inert gas (Nitrogen or Argon) and seal it tightly. Stir gently or rotate for 1-2 hours at room temperature[5].
-
Validation Check: Run a parallel positive control using a fluorogenic azide (e.g., 3-azido-7-hydroxycoumarin) alongside a dummy alkyne. Fluorescence should appear within 15 minutes, validating that the Cu(I) catalytic state is active and the buffers are free of chelating contaminants[3].
Troubleshooting Guide & FAQs
Q1: My reaction is yielding little to no product. What is the most likely cause? A: The most common cause is the oxidation of the active Cu(I) catalyst back to the inactive Cu(II) state by dissolved oxygen[6]. Solution: Ensure your sodium ascorbate solution is freshly prepared. Degas all buffers and solvents by sparging with inert gas prior to use[6]. If working with complex biological lysates, the substrate might be sequestering the copper; try increasing the total catalyst loading or adding a trace amount of Zn²⁺ to competitively release the sequestered copper[1].
Q2: I am observing significant amounts of alkyne homocoupling byproducts. How do I prevent this? A: You are observing Glaser coupling (oxidative alkyne homocoupling). This side reaction is mediated by a binuclear Cu(II) intermediate and strictly requires the presence of oxygen[5][7]. Solution: Glaser coupling is completely suppressed by maintaining a strictly anaerobic environment and using a vast excess of a reducing agent like sodium ascorbate[7]. Additionally, using highly coordinating polytriazole ligands (like THPTA or BTTAA) restricts the formation of the specific copper geometries required for homocoupling[8].
Q3: My protein is precipitating or degrading during the click reaction. Why? A: Cu(I) in the presence of oxygen and ascorbate generates hydroxyl radicals and hydrogen peroxide (ROS)[1][2]. Furthermore, free copper can denature proteins. Solution: Increase the Ligand:Copper ratio to 5:1 or 6:1[1]. Switch from TBTA (which requires denaturing organic solvents like DMSO) to a highly water-soluble, biocompatible ligand like BTTAA or BTTES[3][9]. BTTAA contains bulky tert-butyl groups that prevent the polymerization of copper acetylides, significantly speeding up the reaction and minimizing the time your protein is exposed to the catalyst[3].
Q4: Which accelerating ligand should I choose for my specific application? A: The choice of ligand dictates the solubility, kinetics, and biocompatibility of the catalytic complex. Refer to the data table below for a systematic comparison[9][10].
Quantitative Data Presentation: CuAAC Ligand Selection Matrix
| Ligand | Solubility | Relative Kinetics | Cytotoxicity / Biocompatibility | Ideal Application |
| TBTA | Organic (DMSO/DMF) | Moderate | High Toxicity / Low | Small molecule synthesis, materials science[9][10]. |
| THPTA | Aqueous | Moderate-High | Moderate / Good | Standard bioconjugation, robust proteins[9][10]. |
| BTTES | Aqueous | High | Very Low / Excellent | In vivo labeling, sensitive live-cell imaging[3][9]. |
| BTTAA | Aqueous | Very High | Very Low / Excellent | High-speed bioconjugation, sensitive proteins[3][9]. |
References
-
"Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation." Jena Bioscience. Available at: [Link]
-
"Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study." National Institutes of Health (NIH). Available at: [Link]
-
"Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation." National Institutes of Health (NIH). Available at: [Link]
-
"Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions." Journal of the American Chemical Society (ACS). Available at: [Link]
-
"An isocyanide ligand for the rapid quenching and efficient removal of copper residues after Cu/ TEMPO." RSC Publishing. Available at: [Link]
-
"Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction." MDPI. Available at: [Link]
-
"Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)." Creative Biolabs. Available at: [Link]
Sources
- 1. jenabioscience.com [jenabioscience.com]
- 2. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 3. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. vectorlabs.com [vectorlabs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solubility Optimization for 2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing acute solubility bottlenecks with 2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol .
As a synthetic building block and pharmacological intermediate, this molecule presents unique physicochemical challenges. The rigid 1,2,3-triazole core, combined with the highly lipophilic 3-fluorophenyl ring, drives strong intermolecular π−π stacking. While the terminal ethanol group provides a hydrogen-bond donor/acceptor site, it is often insufficient to overcome the high crystal lattice energy in aqueous media, leading to rapid precipitation in biological buffers [1].
Root Cause Analysis & Physicochemical Profiling
FAQ 1: Why does this compound precipitate in aqueous assay buffers despite having a hydrophilic hydroxyl group?
Answer: The solubility of a compound is a thermodynamic balance between the energy required to disrupt its solid-state crystal lattice and the solvation energy gained upon interacting with water. For 2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol, the planar 1,2,3-triazole ring and the 3-fluorophenyl group form highly stable, ordered crystalline structures stabilized by hydrophobic interactions and π−π stacking. The single terminal hydroxyl group cannot generate enough aqueous hydrogen-bonding energy to thermodynamically favor dissolution over crystallization. This classifies it as a classic poorly water-soluble entity requiring external thermodynamic disruption (e.g., cosolvents, micellization, or complexation) [2].
Table 1: Physicochemical Barriers to Solubility
| Molecular Feature | Physicochemical Impact | Solubilization Strategy |
| 3-Fluorophenyl Ring | High lipophilicity (LogP driver); repels water molecules. | Hydrophobic cavity inclusion (e.g., Cyclodextrins); Lipid micelles. |
| 1,2,3-Triazole Core | Planar geometry promotes tight crystal packing and π−π stacking. | Amorphous solid dispersions (ASDs); Crystal habit disruption. |
| Ethanol Moiety (-OH) | Provides localized polarity but can form intermolecular H-bonds in the solid state. | Hydrogen-bond disrupting cosolvents (DMSO, PEG 400). |
Strategic Decision Workflows
Before selecting a protocol, you must align your solubilization strategy with your experimental endpoint. Using high concentrations of surfactants in a cell-based assay will cause membrane lysis, whereas simple DMSO solutions will precipitate upon injection into an animal model [3].
Decision matrix for selecting solubility enhancement strategies based on experimental application.
In Vitro Troubleshooting & Protocols
FAQ 2: I am preparing a 10 mM stock in DMSO, but when I dilute it 1:1000 into my cell culture media, it immediately turns cloudy. How do I fix this?
Answer: You are experiencing "solvent shift precipitation." When the DMSO diffuses into the bulk aqueous media, the local concentration of the highly lipophilic 3-fluorophenyl triazole exceeds its intrinsic aqueous solubility, causing rapid nucleation and precipitation. To prevent this, you must introduce an intermediate solubilizer that maintains the compound in solution as the DMSO is diluted.
Protocol A: Self-Validating Cosolvent/Carrier Preparation for In Vitro Assays
Mechanism: We utilize a step-down polarity gradient using PEG 400 to bridge the gap between pure DMSO and aqueous buffer.
-
Primary Stock: Dissolve the compound in 100% molecular biology grade DMSO to a concentration of 20 mM. Vortex until optically clear.
-
Intermediate Dilution (The Critical Step): Prepare a 10% (v/v) PEG 400 solution in sterile PBS.
-
Slow Addition: While vortexing the PEG 400/PBS solution vigorously, add the 20 mM DMSO stock dropwise to achieve a 200 µM intermediate stock (1% DMSO, 10% PEG 400).
-
Validation Check: Centrifuge the intermediate stock at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube.
-
If a white pellet is visible: The compound has precipitated. Increase PEG 400 to 15% or warm the solution to 37°C before centrifugation.
-
If no pellet is visible: The solution is stable.
-
-
Final Dilution: Dilute the intermediate stock 1:10 into your final cell culture media (Final concentration: 20 µM compound, 0.1% DMSO, 1% PEG 400).
In Vivo Formulation Strategies
FAQ 3: We need to dose mice orally at 50 mg/kg, but the compound will not dissolve in standard saline or CMC suspensions. What is the most reliable vehicle?
Answer: For a molecule with a fluorinated aromatic ring and a triazole core, simple aqueous suspensions often fail due to poor dissolution rates in the gastrointestinal tract. The most reliable approach is Inclusion Complexation using Hydroxypropyl- β -Cyclodextrin (HP- β -CD). The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic 3-fluorophenyl group, while the hydrophilic exterior ensures aqueous solubility [2][3].
Thermodynamic mechanism of HP-β-CD inclusion complexation with the fluorophenyl moiety.
Protocol B: Preparation of a 20% HP- β -CD Formulation for Oral Gavage (PO)
Mechanism: Driven by Le Chatelier's principle and hydrophobic interactions, the API is forced into the cyclodextrin cavity via extended kinetic mixing.
-
Vehicle Preparation: Dissolve 20g of HP- β -CD in 80 mL of sterile Milli-Q water. Stir until completely clear. Adjust pH to 4.0 - 5.0 using 0.1N HCl (the slightly acidic pH can sometimes marginally improve the dissolution of the weakly basic triazole nitrogen). Bring final volume to 100 mL.
-
API Addition: Weigh the required amount of 2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol powder.
-
Wetting: Add 2-3 drops of Tween 80 directly to the powder and mix with a glass rod to form a smooth paste. This breaks the surface tension of the hydrophobic crystal faces.
-
Integration: Slowly add the 20% HP- β -CD vehicle to the paste while sonicating in a water bath (avoid exceeding 40°C to prevent degradation).
-
Kinetic Equilibration: Place the solution on an orbital shaker at 300 RPM for 12-24 hours at room temperature. Do not skip this step; complexation is a slow thermodynamic process.
-
Validation Check: Filter the solution through a 0.45 µm PTFE syringe filter. Analyze the filtrate via HPLC-UV to confirm the exact concentration of the solubilized API before dosing.
Table 2: Excipient Selection Matrix for In Vivo Dosing
| Excipient System | Typical Ratio | Best Route of Admin | Pros | Cons |
| DMSO / PEG 400 / Saline | 5% / 40% / 55% | IV, IP | Immediate solubilization, easy to prepare. | High osmolality; potential injection site pain. |
| HP- β -CD in Water | 10 - 20% w/v | PO, IV | Excellent biocompatibility; prevents precipitation. | Requires 24h equilibration; limited by cavity size. |
| Tween 80 / CMC | 0.5% / 0.5% | PO (Suspension) | High dose capacity (acts as a suspension). | Not a true solution; variable absorption (PK). |
References
-
Deshmukh A.S., Tiwari K.J., Mahajan V.R. "Solubility enhancement techniques for poorly water-soluble drugs." International Journal of Pharmaceutical Sciences and Nanotechnology, 2017.[Link]
-
Corciova A., et al. "The Role of Cyclodextrins in the Design and Development of Triterpene-Based Therapeutic Agents." Pharmaceutics, 2022.[Link]
-
Ryzhov I.M., et al. "New Antifungal Compound: Impact of Cosolvency, Micellization and Complexation on Solubility and Permeability Processes." Pharmaceutics, 2021.[Link]
How to avoid regioisomer formation in triazole synthesis
Technical Support Center: Triazole Synthesis
A Guide to Overcoming Regioisomer Formation and Other Common Challenges
Welcome to the technical support center for triazole synthesis. This resource is designed for researchers, scientists, and drug development professionals who are navigating the intricacies of azide-alkyne cycloaddition reactions. As a Senior Application Scientist, I have compiled this guide to provide not only solutions to common experimental hurdles but also a deeper understanding of the underlying chemical principles that govern the success of your reactions. Here, you will find field-proven insights and evidence-based protocols to help you achieve high yields and exceptional regioselectivity in your triazole synthesis endeavors.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments. Each problem is followed by a detailed explanation of its potential causes and a set of actionable steps to resolve the issue.
Issue 1: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is producing a mixture of 1,4- and 1,5-regioisomers, compromising the purity of my target compound.
Root Cause Analysis:
The high regioselectivity of the CuAAC reaction, leading to the exclusive formation of the 1,4-isomer, is a hallmark of this powerful transformation. This selectivity arises from the mechanism involving a copper acetylide intermediate, which preferentially reacts at the terminal nitrogen of the azide. However, the presence of the undesired 1,5-regioisomer indicates a deviation from the standard catalytic cycle. This can be attributed to several factors:
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Inadequate Ligand Support: The ligand's primary role is to stabilize the Cu(I) oxidation state and facilitate the catalytic cycle. Insufficient or inappropriate ligation can lead to the formation of copper species that are less selective.
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Unfavorable Reaction Conditions: Temperature and solvent can influence the stability of the catalytic intermediates and potentially open up pathways to the 1,5-isomer.
-
Substrate-Specific Effects: The electronic and steric properties of your azide and alkyne can impact the reaction's regioselectivity.
Solutions:
-
Ligand Optimization: The choice of ligand is paramount for maintaining high regioselectivity.
-
Tris(benzyltriazolylmethyl)amine (TBTA) is a widely used ligand known for its ability to stabilize Cu(I) and promote the formation of the 1,4-isomer.
-
For applications requiring higher aqueous solubility, tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is an excellent alternative.
-
Protocol: If you are observing regioisomeric impurities, consider screening a panel of ligands. A typical starting point would be to use a 1:1 ratio of Cu(I) to ligand, with catalyst loading ranging from 1-5 mol%.
-
-
Control of Copper Source and Oxidation State:
-
The active catalyst is Cu(I). If you are starting with a Cu(II) salt (e.g., CuSO₄), a reducing agent such as sodium ascorbate must be added to generate the Cu(I) species in situ. Ensure that the reducing agent is fresh and used in slight excess.
-
Directly using a Cu(I) source like CuI or CuBr can sometimes provide better results, but these salts are prone to oxidation, so careful handling under an inert atmosphere is recommended.
-
-
Reaction Condition Refinement:
-
Solvent: A variety of solvents can be used for CuAAC, including t-butanol/water, DMSO, and THF. If you are observing poor selectivity, switching to a different solvent system can be beneficial.
-
Temperature: CuAAC reactions are typically run at room temperature. Elevated temperatures can sometimes lead to a decrease in regioselectivity. If you are running your reaction at a higher temperature, try performing it at room temperature or even lower.
-
Experimental Protocol: Optimizing Regioselectivity in CuAAC
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To a reaction vessel, add the azide (1.0 equiv) and the alkyne (1.0-1.2 equiv).
-
Dissolve the starting materials in the chosen solvent (e.g., a 1:1 mixture of t-butanol and water).
-
In a separate vial, prepare the catalyst solution:
-
For in situ reduction: Premix CuSO₄ (0.01-0.05 equiv) and the ligand (0.01-0.05 equiv) in the reaction solvent. Add sodium ascorbate (0.1-0.2 equiv).
-
For a direct Cu(I) source: Premix the Cu(I) salt (e.g., CuI, 0.01-0.05 equiv) and the ligand (0.01-0.05 equiv) in the reaction solvent.
-
-
Add the catalyst solution to the solution of the azide and alkyne.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, work up the reaction as appropriate for your specific product.
Issue 2: I am attempting a Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) to synthesize a 1,5-disubstituted triazole, but my yield is low, and I am detecting the 1,4-isomer.
Root Cause Analysis:
The RuAAC reaction is a powerful complement to the CuAAC, providing access to the 1,5-regioisomer. The mechanism proceeds through a distinct ruthenacycle intermediate, which dictates the regiochemical outcome. Low yields and the formation of the 1,4-isomer in a RuAAC reaction are typically indicative of:
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Catalyst Inactivity: The chosen ruthenium catalyst may not be active enough for your specific substrates, or it may have decomposed.
-
Copper Contamination: Trace amounts of copper can catalyze the competing CuAAC reaction, leading to the formation of the 1,4-isomer.
-
Suboptimal Reaction Conditions: RuAAC reactions are often more sensitive to reaction conditions than CuAAC.
Solutions:
-
Catalyst Selection and Handling:
-
The most common and effective catalysts for RuAAC are pentamethylcyclopentadienyl (Cp) ruthenium complexes, such as [Cp RuCl(PPh₃)₂] and [Cp*RuCl(COD)] . Ensure you are using a catalyst known to be effective for this transformation.
-
Ruthenium catalysts can be sensitive to air and moisture. Store them under an inert atmosphere and handle them using appropriate techniques (e.g., in a glovebox or under a stream of argon).
-
-
Rigorous Glassware Cleaning:
-
To avoid copper contamination, it is crucial to use glassware that has not been previously used for copper-catalyzed reactions. If this is not possible, wash the glassware thoroughly with an ammonia solution followed by deionized water to remove any residual copper.
-
-
Optimization of Reaction Conditions:
-
Solvent: RuAAC reactions are typically run in solvents like toluene, dioxane, or DMF. The choice of solvent can significantly impact the reaction rate and yield.
-
Temperature: These reactions often require elevated temperatures (typically 80-110 °C) to proceed at a reasonable rate. If you are experiencing low yields, a systematic increase in temperature may be beneficial.
-
Experimental Protocol: A General Procedure for RuAAC
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the ruthenium catalyst (e.g., [Cp*RuCl(COD)], 1-5 mol%).
-
Add the azide (1.0 equiv) and the alkyne (1.0-1.2 equiv).
-
Add the degassed solvent (e.g., toluene) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and purify the product by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanistic difference between CuAAC and RuAAC that dictates their distinct regioselectivity?
The contrasting regioselectivity of CuAAC and RuAAC is a direct consequence of their different reaction mechanisms.
-
CuAAC: This reaction proceeds through a copper-acetylide intermediate. The azide coordinates to the copper center, and the terminal nitrogen of the azide attacks the internal carbon of the alkyne, leading to the formation of a six-membered copper-containing intermediate that, upon rearrangement and protonolysis, yields the 1,4-disubstituted triazole.
-
RuAAC: In contrast, the RuAAC reaction involves the formation of a ruthenacycle intermediate. The ruthenium catalyst first coordinates to the alkyne, and then the azide undergoes oxidative coupling to form a five-membered ruthenacycle. This intermediate rearranges to a six-membered ruthenacycle, which upon reductive elimination, furnishes the 1,5-disubstituted triazole.
Below is a diagram illustrating the catalytic cycles of both reactions.
Caption: Catalytic cycles of CuAAC and RuAAC.
Q2: How do I choose the most appropriate ligand for my CuAAC reaction?
The choice of ligand depends on several factors, primarily the solubility of your substrates and the desired reaction conditions.
| Ligand | Key Features | Recommended For |
| TBTA | High stability, excellent for promoting 1,4-selectivity. | General purpose, organic solvents. |
| THPTA | High water solubility. | Aqueous and biological applications. |
| Bathophenanthroline | Can be effective for challenging substrates. | Cases where TBTA or THPTA are not effective. |
It is often beneficial to perform a small-scale screen of a few different ligands to identify the optimal one for your specific reaction.
Q3: Can I use internal alkynes in these cycloaddition reactions, and how does this affect regioselectivity?
Yes, internal alkynes can be used, but their reactivity and the resulting regioselectivity differ significantly from terminal alkynes.
-
CuAAC: The reaction with internal alkynes is generally much slower and often requires higher temperatures. The regioselectivity is also less pronounced, and mixtures of regioisomers are common.
-
RuAAC: Ruthenium catalysts can effectively catalyze the cycloaddition of azides to internal alkynes, typically yielding fully substituted triazoles. The regioselectivity is governed by the electronic and steric properties of the alkyne substituents.
Q4: What are the most effective analytical techniques for determining the regioisomeric ratio of my triazole products?
A combination of techniques is often the most reliable approach:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between 1,4- and 1,5-regioisomers. The chemical shifts of the triazole proton and carbon are distinct for each isomer. For the 1,4-isomer, the triazole proton typically appears around 7.5-8.5 ppm, while for the 1,5-isomer, it is shifted upfield to around 7.0-7.8 ppm.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NOESY or ROESY experiments can be used to unambiguously determine the regiochemistry by observing through-space correlations between the protons on the triazole ring and the substituents.
-
High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method can often separate the two regioisomers, allowing for their quantification.
Q5: Are there any metal-free alternatives for controlling regioselectivity in triazole synthesis?
Yes, in recent years, several metal-free methods have been developed.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction utilizes a strained cyclooctyne, which reacts rapidly with azides without the need for a catalyst. However, SPAAC does not provide regiocontrol and typically yields a mixture of regioisomers.
-
Organocatalysis: Certain organocatalysts have been shown to promote the formation of 1,4-disubstituted triazoles from azides and terminal alkynes. These methods offer an attractive alternative to metal-catalyzed reactions, particularly for applications where metal contamination is a concern.
References
-
Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-catalyzed synthesis of 1,2,3-triazoles. A mechanistic overview. Journal of the American Chemical Society, 127(1), 210-216. [Link]
-
Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., ... & Fokin, V. V. (2008). Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. Journal of the American Chemical Society, 130(28), 8923-8930. [Link]
-
Stevenson, C. P., & Toste, F. D. (2007). A gold(I)-catalyzed enantioselective synthesis of 1,2,3-triazoles from N-tosylhydrazones and terminal alkynes. Journal of the American Chemical Society, 129(46), 14264-14265. [Link]
Common pitfalls in the synthesis of fluorinated triazoles
Welcome to the Fluorinated Triazoles Synthesis Support Center . As the demand for fluorinated heterocycles grows in medicinal chemistry and agrochemistry—driven by fluorine’s ability to enhance metabolic stability, lipophilicity, and binding affinity—so do the synthetic challenges[1].
The incorporation of fluorine atoms into the 1,2,3-triazole core fundamentally alters the electronic and physicochemical properties of the building blocks. This guide is designed by application scientists to troubleshoot the most common pitfalls encountered during Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and related methodologies involving fluorinated substrates.
I. Quantitative Substrate Profiling
Before troubleshooting, it is critical to understand the physical limitations of your starting materials. Fluorination drastically alters boiling points, stability, and electronic distribution.
Table 1: Physicochemical Properties and Reaction Metrics of Fluorinated Building Blocks
| Substrate Class | Boiling Point / Stability | Typical CuAAC Yield | Regioselectivity | Primary Synthetic Challenge |
| Trifluoromethyl azide ( CF3N3 ) | bp 28.5 °C (Explosive >330 °C)[1] | 70–85% (in situ) | >99:1 (1,4-isomer) | Extreme volatility; rapid loss of reagent as a gas[2]. |
| Difluoromethyl azide ( CHF2N3 ) | Stable in solution | 65–80% | >99:1 (1,4-isomer) | Competing elimination pathways during isolation. |
| α -Fluoroalkynes | Highly unstable / Elusive[3] | N/A (Surrogates required) | N/A | Spontaneous decomposition; impossible to store[1]. |
| Perfluoroalkyl azides ( RFN3 ) | Thermally stable | 80–95% | >99:1 (1,4-isomer) | High electrophilicity alters Cu(I) coordination kinetics[4]. |
II. Troubleshooting FAQs
Q1: My reactions with trifluoromethyl azide ( CF3N3 ) yield almost no triazole product. I suspect the azide is evaporating. How do I prevent this?
The Causality: Your suspicion is correct. The introduction of the CF3 group significantly lowers the molecular weight and eliminates hydrogen-bonding capabilities, resulting in a boiling point of just 28.5 °C[2]. If you are synthesizing CF3N3 in a separate step and attempting to transfer it, the majority of your reagent is flashing off as a gas at room temperature. The Solution: You must transition to a continuous, one-pot in situ generation system. By treating the Ruppert–Prakash reagent ( TMSCF3 ) with tosyl azide ( TsN3 ) and a fluoride source (like CsF) in DMF at low temperatures (-60 °C to 0 °C), you can generate CF3N3 directly in the reaction vessel[1]. The terminal alkyne and copper catalyst are then added directly to this solution, trapping the volatile azide via cycloaddition before it can escape[2].
Workflow for in situ generation of CF3N3 and subsequent CuAAC to prevent volatilization.
Q2: I am trying to synthesize a 4-fluoro-1,2,3-triazole, but my α -fluoroalkyne decomposes before the cycloaddition completes.
The Causality: α -Fluoroalkynes are notoriously elusive and unstable molecules[3]. The strong electron-withdrawing nature of the fluorine atom directly attached to the sp-hybridized carbon creates extreme electrophilicity, making the alkyne highly susceptible to nucleophilic attack, polymerization, or decomposition under standard CuAAC basic conditions[1]. The Solution: Abandon the direct use of α -fluoroalkynes. Instead, use α -fluoronitroalkenes as synthetic surrogates[3]. These compounds are stable, easily handled, and undergo efficient[3+2] cycloaddition with organic azides. When catalyzed by trifluoroacetic acid (TFA), the reaction proceeds with excellent regiocontrol to yield the desired 4-fluoro-1,5-disubstituted-1,2,3-triazoles[3].
Q3: When using highly electron-deficient perfluoroalkyl azides ( RFN3 ), my CuAAC reaction stalls or requires excessive heating, leading to impurities. Why?
The Causality: The mechanism of CuAAC relies on the coordination of the azide to the copper-acetylide complex. Computational DFT studies reveal that the electrophilicity of azides is strongly increased by electron-withdrawing perfluoroalkyl substituents[4]. This alters the global electron density transfer during the transition state. If the azide is too electrophilic, it can alter the preferred catalytic pathway or form overly stable, non-productive off-cycle complexes with the Cu(I) center[4]. The Solution: You need a more robust copper source that resists sequestration. Switch from standard CuSO4 /sodium ascorbate to a pre-formed, highly active copper(I) complex, such as copper(I) 3-methylsalicylate [5]. This catalyst maintains its integrity in the presence of highly electrophilic fluorinated azides and allows the reaction to proceed efficiently at room temperature[2].
Catalytic cycle of CuAAC highlighting the altered azide attack step with fluorinated substrates.
III. Validated Experimental Protocols
To ensure self-validating and reproducible results, follow this standardized methodology for handling volatile fluorinated azides.
Protocol: One-Pot Synthesis of 1-(Trifluoromethyl)-1,2,3-Triazoles via In Situ CF3N3 Generation
Objective: Synthesize 1,4-disubstituted N- CF3 triazoles without isolating the explosive and highly volatile CF3N3 intermediate[2].
Materials:
-
Ruppert–Prakash reagent ( TMSCF3 , 1.5 equiv)
-
Tosyl azide ( TsN3 , 1.2 equiv)
-
Cesium fluoride (CsF, 1.2 equiv)
-
Terminal alkyne (1.0 equiv)
-
Copper(I) 3-methylsalicylate (0.1 equiv)
-
Anhydrous DMF and THF
Step-by-Step Methodology:
-
System Purging: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon three times. Moisture must be strictly excluded to prevent premature hydrolysis of TMSCF3 .
-
Fluoride Activation: Add CsF (1.2 equiv) to the flask, followed by anhydrous DMF (0.5 M relative to alkyne). Cool the suspension to -60 °C using a dry ice/acetone bath.
-
Azide Generation: Slowly add TsN3 (1.2 equiv) followed dropwise by TMSCF3 (1.5 equiv). Stir the mixture at -60 °C for 1 hour, then slowly warm to 0 °C over 2 hours. Self-Validation Check: A slight color change and gas evolution (TMS-F) indicate the successful formation of CF3N3 in solution.
-
Cycloaddition: In a separate vial, dissolve the terminal alkyne (1.0 equiv) and Copper(I) 3-methylsalicylate (0.1 equiv) in anhydrous THF. Inject this mixture directly into the 0 °C DMF solution containing the in situ generated CF3N3 [5].
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 18 hours[2].
-
Workup: Quench the reaction with saturated aqueous NH4Cl to strip the copper. Extract three times with ethyl acetate. Wash the combined organic layers with brine, dry over Na2SO4 , and concentrate under reduced pressure. Purify via flash column chromatography.
IV. References
1.[1] Synthesis and applications of fluorinated, polyfluoroalkyl- and polyfluoroaryl-substituted 1,2,3-triazoles. Organic Chemistry Frontiers (RSC Publishing). URL: 2.[5] The main and recent syntheses of the N-CF3 motif. Comptes Rendus de l'Académie des Sciences. URL: 3.[3] Fluorinated 1,2,3-Triazoles from α-Fluoronitroalkenes as Surrogates of α-Fluoroalkynes via Regioselective Cycloaddition Reactions. ChemRxiv. URL: 4.[2] The main and recent syntheses of the N-CF3 motif (Extended Mechanics). Comptes Rendus de l'Académie des Sciences. URL: 5.[4] Influence of Alkyne and Azide Substituents on the Choice of the Reaction Mechanism of the Cu+-Catalyzed Addition of Azides to Iodoalkynes. ACS Publications. URL:
Sources
- 1. Synthesis and applications of fluorinated, polyfluoroalkyl- and polyfluoroaryl-substituted 1,2,3-triazoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01334D [pubs.rsc.org]
- 2. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The main and recent syntheses of the N-CF3 motif [comptes-rendus.academie-sciences.fr]
Technical Support Center: Enhancing the Purity of 2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol
Welcome to the Technical Support Center for the synthesis and purification of 2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol . This targeted compound is synthesized via the between 1-azido-3-fluorobenzene and 3-butyn-1-ol[1]. While CuAAC is celebrated for its efficiency and regioselectivity, scaling this reaction for drug development introduces critical purity bottlenecks—namely, residual heavy metal toxicity and oxidative byproducts[2].
This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative benchmarks to ensure your product meets pharmaceutical-grade purity standards.
Diagnostic Workflow
Use the following flowchart to rapidly diagnose and resolve the most common purity failures encountered during the synthesis of this triazole.
Caption: Diagnostic workflow for identifying and resolving common purity issues in CuAAC synthesis.
Troubleshooting Guides & FAQs
Q1: Why does my purified 2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol retain a faint green/blue tint, and how do I remove it? Causality: The green/blue tint indicates residual Copper(II) contamination. The 1,2,3-triazole ring acts as a multidentate ligand, trapping copper ions within the product matrix. In biological assays, and can catalyze unwanted oxidative degradation of the target molecule[1]. Solution: Simple aqueous workups are insufficient. You must introduce a competitive chelator or a solid-phase scavenger that has a higher affinity for copper than the triazole product. Washing the organic phase with a saturated aqueous solution of Ethylenediaminetetraacetic acid (EDTA) sequesters the copper into the aqueous layer. Alternatively, functionalized silica resins (e.g., SiliaMetS Thiol or QuadraPure) can permanently bind the metal[1].
Q2: I observe a new, highly non-polar peak in my HPLC/LC-MS analysis (m/z ~138). What is this byproduct, and how do I prevent it? Causality: This is the result of Glaser Coupling (oxidative homocoupling) of your alkyne starting material, 3-butyn-1-ol, forming octa-3,5-diyne-1,8-diol (MW: 138.16 g/mol ). This side reaction is triggered when the active Cu(I) catalyst is oxidized to Cu(II) by dissolved oxygen in the solvent. The Cu(II) species then [3]. Solution: The reaction environment must be strictly anaerobic, and the Cu(I) oxidation state must be protected. Degas all solvents using freeze-pump-thaw or nitrogen sparging. Furthermore, increase the concentration of your reducing agent (sodium ascorbate) to continuously reduce any formed Cu(II) back to Cu(I), and add a stabilizing nitrogen-based ligand like THPTA or TBTA[4].
Q3: My NMR spectra show a mixture of regioisomers instead of the pure 1,4-disubstituted triazole. Why did the click reaction lose regioselectivity? Causality: The formation of the 1,5-disubstituted regioisomer indicates a complete failure of the copper catalyst system. When Cu(I) is depleted (either via disproportionation into Cu(0) and Cu(II) or complete oxidation), the reaction defaults to the. The thermal pathway is non-regioselective and yields a nearly 1:1 mixture of 1,4- and 1,5-isomers[2]. Solution: Verify the in situ generation of Cu(I). Ensure your sodium ascorbate solution is prepared fresh immediately before use, as aqueous ascorbate degrades rapidly. The addition of a stabilizing ligand (e.g., TBTA) will also prevent Cu(I) disproportionation[2].
Mechanistic Pathway: CuAAC vs. Glaser Coupling
Understanding the divergence of the Cu(I)-acetylide intermediate is critical for optimizing reaction conditions.
Caption: Divergent pathways of Cu(I)-acetylide intermediates leading to either the target triazole or Glaser coupling.
Quantitative Data: Copper Removal Strategies
To ensure the purity of 2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol meets pharmaceutical standards (<10 ppm heavy metals), the following purification methods have been benchmarked:
| Purification Method | Mechanism of Action | Residual Copper (ppm) | Yield Recovery (%) | Scalability |
| Standard Aqueous Wash | Phase separation | > 500 ppm | 95% | High |
| 0.1 M EDTA Wash | Competitive chelation | 20 - 50 ppm | 90% | High |
| Silica Gel Chromatography | Adsorption | 10 - 30 ppm | 75% | Low-Medium |
| Thiol-Functionalized Resin | Covalent metal scavenging | < 5 ppm | 92% | Medium |
| Recrystallization (EtOH/H₂O) | Lattice exclusion | < 2 ppm | 80% | High |
Step-by-Step Experimental Methodologies
Protocol 1: Optimized, Side-Reaction-Free CuAAC Synthesis
This protocol is self-validating: the absence of a color change from pale yellow to green/blue during the reaction confirms the successful maintenance of the Cu(I) oxidation state.
-
Preparation: In a round-bottom flask, dissolve 1-azido-3-fluorobenzene (1.0 eq, 10 mmol) and 3-butyn-1-ol (1.05 eq, 10.5 mmol) in 20 mL of a 1:1 mixture of tert-butanol and water.
-
Degassing: Sparge the solution with ultra-pure Nitrogen gas for 15 minutes to displace dissolved oxygen, preventing Glaser coupling.
-
Catalyst Premix: In a separate vial, mix CuSO₄·5H₂O (0.05 eq, 0.5 mmol) and THPTA ligand (0.05 eq, 0.5 mmol) in 2 mL of degassed water.
-
Reduction: Prepare a fresh solution of sodium ascorbate (0.2 eq, 2.0 mmol) in 2 mL of degassed water. Add this to the catalyst premix. The solution will turn from blue to pale yellow, indicating the formation of active Cu(I).
-
Initiation: Inject the active catalyst mixture into the main reaction flask under a nitrogen atmosphere. Stir at room temperature for 4 hours.
-
Validation: Monitor by TLC (Hexanes:EtOAc 1:1). The disappearance of the azide spot confirms completion.
Protocol 2: Rigorous Copper Removal & Isolation
-
Quenching: Dilute the reaction mixture with 30 mL of Ethyl Acetate.
-
Chelation Wash: Add 20 mL of a saturated aqueous EDTA solution. Stir vigorously for 30 minutes. The aqueous layer will turn deep blue as it sequesters the copper.
-
Separation: Transfer to a separatory funnel and collect the organic layer. Wash the organic layer twice more with 20 mL of water, then once with brine.
-
Resin Scavenging (Optional but Recommended): Add 0.5 g of SiliaMetS Thiol resin to the organic layer and stir for 1 hour at room temperature. Filter the suspension through a pad of Celite.
-
Concentration & Crystallization: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from a hot mixture of Ethanol and Water to yield pure 2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol as white crystals.
References
-
Title: Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions Source: Journal of the American Chemical Society URL: [Link]
-
Title: Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides Source: Chemical Society Reviews (via PMC) URL: [Link]
Sources
A Comparative Guide to the Biological Activity of 2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol and Related Triazole Compounds
Prepared by a Senior Application Scientist
Introduction
The 1,2,3-triazole scaffold is recognized as a "privileged" structure in medicinal chemistry. Its unique chemical properties, including metabolic stability, capacity for hydrogen bonding, and dipole character, make it an ideal linker or pharmacophore in the design of novel therapeutic agents.[1][2][3] Compounds incorporating this heterocyclic core have demonstrated a vast array of biological activities, including anticancer, antifungal, antimicrobial, and antiviral properties.[4][5][6]
This guide focuses on the potential biological activity of a specific, novel compound: 2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol . While direct experimental data on this precise molecule is not extensively available in public literature, a robust understanding of its potential can be synthesized by a comparative analysis of its core structural components against well-documented alternative triazoles. We will deconstruct the molecule into its three key features: the 1,2,3-triazole core, the 1-(3-fluorophenyl) substituent, and the 4-ethan-1-ol substituent. By examining experimental data from structurally analogous compounds, this guide will provide researchers and drug development professionals with a predictive framework for its likely bioactivity and a rationale for future investigation.
The 1,2,3-Triazole Core: A Versatile Foundation
The 1,4-disubstituted 1,2,3-triazole ring is most commonly synthesized via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][7] This reaction is highly efficient and regiospecific, allowing for the reliable connection of diverse molecular fragments.[1] The resulting triazole ring is not merely a passive linker; its nitrogen atoms can act as hydrogen bond acceptors, and the ring system can engage in dipole-dipole and π-stacking interactions with biological targets, enhancing binding affinity and solubility.[3][8]
Caption: Core structure of the 1,4-disubstituted 1,2,3-triazole.
Comparative Analysis of Biological Activities
Anticancer Activity
The 1,2,3-triazole scaffold is a prominent feature in many potent anticancer agents.[4] The mechanism of action often involves the induction of apoptosis (programmed cell death) and cell cycle arrest, preventing the proliferation of cancer cells.[4][9]
The Role of the Fluorophenyl Substituent: The inclusion of a fluorinated phenyl ring, as seen in the target molecule, is a common strategy in anticancer drug design. The fluorine atom can enhance metabolic stability and improve binding affinity through favorable electrostatic interactions. Numerous studies have demonstrated that fluorophenyl-substituted 1,2,3-triazoles exhibit significant cytotoxicity against a range of human cancer cell lines.[10] For example, certain fluorinated triazoles have shown potent activity against breast (MCF-7), lung (A549), and colon (SW480) cancer cells, with IC₅₀ values in the low micromolar range.[10][11]
Comparative Cytotoxicity Data:
The table below summarizes the in vitro anticancer activity of various 1,2,3-triazole derivatives, highlighting the impact of different substituents.
| Compound/Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Phosphonate 1,2,3-triazole derivative | HT-1080 (Fibrosarcoma) | 15.13 | [4] |
| Phosphonate 1,2,3-triazole derivative | A-549 (Lung) | 21.25 | [4] |
| Phosphonate 1,2,3-triazole derivative | MCF-7 (Breast) | 18.06 | [4] |
| Andrographolide-triazole (Compound 12) | PANC-1 (Pancreatic) | 1.8 - 3.0 | [9] |
| Mollugin-triazole (Compound 14) | HL-60 (Leukemia) | 2.51 | [1] |
| Mollugin-triazole (Compound 17) | A549 (Lung) | 4.35 | [1] |
| 4-Fluoro-benzyl chrysin hybrid (8) | HeLa (Cervical) | < 10 | [12] |
| Indole-triazole (4-chloro anilide, 8b) | Hep-G2 (Liver) | Potent (Cell viability ~11%) | [13] |
| Indole-triazole (2-fluoro anilide, 8f) | Hep-G2 (Liver) | 55.40 | [13] |
Analysis: The data consistently show that 1,2,3-triazoles, particularly when hybridized with other pharmacophores or bearing halogenated phenyl rings, are potent cytotoxic agents. The IC₅₀ values, often in the single-digit micromolar range, are comparable to or better than some standard chemotherapeutic drugs. This strongly suggests that 2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol is a promising candidate for anticancer activity screening. The ethanol substituent, with its hydroxyl group, may further enhance activity by improving solubility and providing an additional site for hydrogen bonding with target proteins.
Antifungal Activity
While the 1,2,4-triazole isomer is more famous for its antifungal properties (e.g., Fluconazole, Voriconazole), the 1,2,3-triazole scaffold has also been extensively investigated for this activity.[14][15][16] The primary mechanism for azole antifungals is the inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[14][17]
Structure-Activity Relationship (SAR):
-
1,2,3- vs. 1,2,4-Triazoles: Though both are effective, 1,2,4-triazoles are the basis for most clinically approved azole antifungals.[14][18]
-
Halogenation: As with anticancer agents, halogen substitution on the phenyl ring is a key feature of potent azole antifungals. Fluconazole and Voriconazole both contain difluorophenyl groups.[16] This feature is critical for binding to the CYP51 active site.
-
Side Chain: The side chain attached to the triazole ring plays a crucial role. The hydroxyl group in fluconazole is essential for its activity. This suggests that the ethanol side chain in our target molecule could be highly beneficial.
Comparative Antifungal Data:
| Compound/Derivative Class | Fungal Strain | MIC (µg/mL) | Reference |
| Fluconazole (Reference) | Candida species | 0.5 - 64 | [19] |
| 2-[1-(4-chlorophenyl)-1H-(1,2,3)triazol-4-yl]propan-2-ol | Candida species | Active (MIC determined) | [19] |
| Triazole-piperdine-oxadiazole (20b) | Candida albicans | 0.016 | [18] |
| Triazole containing isoxazole (5a) | Candida albicans | 0.0313 | [18] |
| 2-Ar-1,2,3-triazole (6d) | Botryosphaeria dothidea | EC₅₀ = 0.90 | [17] |
| Fluconazole mimic (Compound 12) | Candida pathogens | More potent than Fluconazole | [2] |
| Benzotriazinone-triazole (6m) | Aspergillus fumigatus | 0.25 | [20] |
Analysis: The literature shows that 1,2,3-triazoles can exhibit potent antifungal activity, sometimes exceeding that of the reference drug Fluconazole.[2] The presence of a halogenated phenyl ring and a hydroxyl-containing side chain are hallmarks of effective antifungal azoles. Therefore, 2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol possesses the key structural motifs required for significant antifungal activity and warrants thorough investigation against pathogenic yeasts and molds.
Experimental Protocols & Methodologies
To empirically determine the biological activity of a novel compound like 2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol, standardized in vitro assays are essential. The following are representative protocols.
Protocol 1: In Vitro Cytotoxicity (IC₅₀) Determination via MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability. A reduction in metabolic activity is indicative of cytotoxicity.
Methodology:
-
Cell Culture: Plate human cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (and a vehicle control) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Caption: Workflow for MTT-based cytotoxicity assay.
Protocol 2: Antifungal Susceptibility (MIC) Testing via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of the fungal strain (e.g., Candida albicans) in RPMI-1640 medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Compound Dilution: Prepare a 2-fold serial dilution of the test compound in a 96-well microtiter plate using RPMI-1640 medium. Include a positive control (fungus only) and a negative control (medium only).
-
Inoculation: Add the standardized fungal inoculum to each well (except the negative control).
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or with a plate reader.
Caption: Workflow for antifungal broth microdilution assay.
Conclusion and Future Directions
A comprehensive review of analogous compounds strongly supports the hypothesis that 2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol is a molecule of significant biological interest.
-
Anticancer Potential: The combination of the 1,2,3-triazole core and a fluorophenyl substituent suggests a high probability of cytotoxic activity against various cancer cell lines.[4][10] The ethanol side chain may further contribute to its efficacy.
-
Antifungal Potential: The molecule possesses the two most critical structural features of many potent azole antifungals: a halogenated phenyl ring and a hydroxyl-bearing side chain.[2][19] This makes it a prime candidate for screening against clinically relevant fungal pathogens, including fluconazole-resistant strains.
The logical next step is the chemical synthesis of the target compound, likely via a CuAAC reaction between 3-fluorophenyl azide and 3-butyn-1-ol, followed by a comprehensive screening campaign using the protocols detailed above. Further studies should also include evaluation of its antibacterial activity, ADME/Tox profiling, and in vivo efficacy studies in relevant disease models to fully characterize its therapeutic potential.
References
- Al-Majid, A. M., El-Senduny, F. F., Al-Harbi, N. O., et al. (2021).
- Gawad, J., & Prajapati, S. M. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Pharmaceuticals.
- Pessan, J. P., da Silva, A. C., de Oliveira, A. C. B., et al. (2015).
- Al-Wahaibi, L. H., El-Emam, A. A., & Al-Wabli, R. I. (2020). Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. Molecules.
- Meti, G. Y., Shingade, S. G., Chate, A. V., et al. (2018).
- Bartroli, J., Turmo, E., Alguero, M., et al. (2021).
- Shaikh, M. F., Ali, M. A., Subbaiah, V., et al. (2016). Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Gümüş, M., & Kotan, R. (2022). Antifungal Properties of 1,2,4-Triazoles. ISRES.
- Oganesyan, G. A., Sirakanyan, S. N., & Stepanyan, G. M. (2014). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. Pharmaceutical Chemistry Journal.
- Ali, I. A., Jafer, A. M., & Abed, A. N. (2025). DESIGN, SYNTHESIS, AND IN VITRO STUDIES OF 1,2,3-TRIAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS. Minar Journal of Applied Sciences and Research.
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A Comparative Guide to the Structure-Activity Relationship of 1-(3-Fluorophenyl)-1H-1,2,3-Triazole Analogs
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for 1-(3-fluorophenyl)-1H-1,2,3-triazole analogs. We will explore how molecular modifications to this core scaffold influence biological activity, supported by comparative experimental data and detailed protocols for key assays. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the design principles for this promising class of compounds.
Introduction: The Significance of the Fluorinated 1,2,3-Triazole Scaffold
The 1,2,3-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its metabolic stability, capacity for hydrogen bonding, and dipole character.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antifungal, and antibacterial properties.[3][4][5]
The incorporation of a fluorine atom, particularly on a phenyl ring substituent, is a well-established strategy in drug design.[6] The 3-fluorophenyl group, in this context, offers several advantages:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking metabolic oxidation at that position and thereby increasing the compound's half-life.
-
Enhanced Binding Affinity: Fluorine's high electronegativity can modulate the electronic properties of the phenyl ring and lead to favorable interactions (such as hydrogen bonds or dipole interactions) with enzyme or receptor targets.
-
Improved Pharmacokinetics: The lipophilicity of fluorine can enhance membrane permeability and oral bioavailability.
This guide will dissect how variations on the 1-(3-fluorophenyl)-1H-1,2,3-triazole core (see Figure 1) impact its biological efficacy, providing a logical framework for designing next-generation therapeutic agents.
Caption: Core chemical structure with key positions for substitution highlighted.
The Logic of Structure-Activity Relationship (SAR) Exploration
The fundamental goal of SAR studies is to systematically modify a lead compound's structure and observe the corresponding changes in its biological activity. This iterative process allows researchers to identify the key molecular features, or pharmacophores, responsible for the desired therapeutic effect and to optimize potency, selectivity, and pharmacokinetic properties. The workflow is a self-validating system where each new analog and its corresponding activity data either reinforces or challenges the current SAR model.
Caption: The iterative workflow for establishing a structure-activity relationship.
Comparative Analysis: Anticancer Activity
1,2,3-triazole analogs have shown significant promise as anticancer agents, often acting through mechanisms like cell cycle arrest and apoptosis induction.[2][7] The nature of the substituent at the C4-position of the triazole ring, appended via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is critical for determining potency and selectivity against various cancer cell lines.
-
Aromatic/Heterocyclic Moieties at R1: The introduction of additional aromatic or heterocyclic rings at the C4-position (R1) is a common strategy. These groups can engage in π-π stacking or hydrophobic interactions within the target protein's active site. For example, linking the core to a phenol-containing moiety has yielded compounds with significant antiproliferative activity against cell lines like MCF-7 and HCT-116.[8]
-
Electron-Withdrawing vs. Donating Groups: The electronic properties of the R1 substituent play a crucial role. Studies on related triazoles suggest that electron-withdrawing groups (e.g., halogens like -Cl, -Br) on an appended phenyl ring can enhance activity.[7]
-
Linker Flexibility: The linker between the triazole and the R1 group can influence how the molecule orients itself in a binding pocket. Short, rigid linkers may be optimal for some targets, while longer, more flexible alkyl chains may be required for others.
This table summarizes representative data based on published findings for similar triazole compounds to illustrate SAR principles.[6][8]
| Compound ID | R1 Substituent at C4-Position | Target Cell Line | IC₅₀ (µM) | Key Observation |
| A-1 | -CH₂-Phenyl | MCF-7 (Breast) | 15.2 | Baseline activity with a simple benzyl group. |
| A-2 | -CH₂-(4-Chlorophenyl) | MCF-7 (Breast) | 8.5 | Addition of an electron-withdrawing group (-Cl) at the para position improves potency. |
| A-3 | -CH₂-(4-Hydroxyphenyl) | MCF-7 (Breast) | 5.1 | A hydroxyl group capable of hydrogen bonding significantly enhances activity.[8] |
| A-4 | -CH₂-(2-isopropyl-5-methylphenoxy)methyl-1,3,4-oxadiazole moiety | HCT-116 (Colon) | 2.6 | A larger, more complex heterocyclic system demonstrates high potency.[8] |
| A-5 | -CH₂-Phenyl | A549 (Lung) | 11.6 | Demonstrates cell-line-specific activity. |
| A-6 | -CH₂-(4-Hydroxyphenyl) | A549 (Lung) | 4.3 | The trend of hydroxyl group benefit holds across different cell lines.[7] |
Comparative Analysis: Antimicrobial & Antifungal Activity
The azole class of drugs, including fluconazole, represents a cornerstone of antifungal therapy. Many 1,2,3-triazole analogs are designed as fluconazole mimics, targeting the fungal enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis.[9][10]
-
Fluconazole-like Side Chains: Analogs that mimic the 2,4-difluorophenyl and tertiary alcohol motifs of fluconazole often exhibit potent antifungal activity. The 1-(3-fluorophenyl) core serves a similar purpose to the fluorinated ring in fluconazole.[10][11]
-
Halogenation: As with anticancer activity, halogenation on appended aromatic rings at the R1 position can enhance antifungal potency. A 4-chlorophenyl substituent has been shown to yield a good antifungal profile against various Candida species.[9]
-
Antibiofilm Potential: Beyond direct killing (bactericidal/fungicidal) or growth inhibition (bacteriostatic/fungistatic), some triazole derivatives show promising activity against biofilms, which are structured communities of microbes that are notoriously resistant to conventional antimicrobial agents.[12][13][14]
This table presents representative Minimum Inhibitory Concentration (MIC) data based on published results for analogous compounds.[9][10][12] Lower MIC values indicate higher potency.
| Compound ID | R1 Substituent at C4-Position | Target Organism | MIC (µg/mL) | Key Observation |
| B-1 | 2-hydroxypropan-2-yl | Candida albicans | >256 | A simple alkyl alcohol shows weak activity. |
| B-2 | 2-(4-chlorophenyl)-2-hydroxy-ethyl | Candida albicans | 64 - 128 | Addition of a chlorophenyl group significantly improves antifungal activity.[9] |
| B-3 | 2-(2,4-difluorophenyl)-1,3-dithiolan-2-yl | Candida albicans | 8 - 16 | Mimicking key structural features of azole antifungals leads to high potency.[10][11] |
| B-4 | -CH₂-Thymol | Staphylococcus aureus | 128 | Demonstrates antibacterial activity against Gram-positive bacteria.[8][12] |
| B-5 | -CH₂-Thymol | Escherichia coli | >256 | Shows selectivity, with weaker activity against Gram-negative bacteria.[8] |
| Reference | Fluconazole | Candida albicans | 0.5 - 64 | Standard clinical antifungal agent for comparison.[9] |
Experimental Methodologies
The trustworthiness of any SAR study hinges on the robustness and reproducibility of its experimental protocols. The following are standardized, self-validating methods for the synthesis and biological evaluation of triazole analogs.
This "click chemistry" reaction is the most common and efficient method for creating 1,4-disubstituted 1,2,3-triazoles. Its reliability and high yield make it ideal for generating libraries of analogs for screening.
Caption: A typical workflow for the CuAAC synthesis of 1,2,3-triazole analogs.
Step-by-Step Protocol:
-
Reactant Preparation: Synthesize or procure 1-azido-3-fluorobenzene and the desired terminal alkyne bearing the R1 substituent.
-
Reaction Setup: In a round-bottom flask, dissolve the terminal alkyne (1.0 mmol) and 1-azido-3-fluorobenzene (1.1 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).
-
Catalyst Addition: Add sodium ascorbate (0.2 mmol) followed by copper(II) sulfate pentahydrate (0.1 mmol). The reaction mixture will typically change color.
-
Reaction Monitoring: Stir the mixture vigorously at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-12 hours).
-
Work-up: Once complete, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product using silica gel column chromatography to obtain the pure 1,4-disubstituted 1,2,3-triazole analog.
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as NMR and Mass Spectrometry.
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the fungal strain (e.g., Candida albicans) in a suitable broth (e.g., RPMI-1640) according to CLSI guidelines.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the broth. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well, bringing the final volume to 200 µL. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear) compared to the growth control.[9][13]
Conclusion and Future Directions
The structure-activity relationship of 1-(3-fluorophenyl)-1H-1,2,3-triazole analogs is a rich field for therapeutic discovery. The evidence clearly indicates that the biological activity of this scaffold can be precisely tuned through strategic modifications at the C4-position of the triazole ring.
Key Takeaways:
-
Anticancer Potency: Is enhanced by C4-substituents that can participate in hydrogen bonding (e.g., -OH groups) or are part of larger, complex heterocyclic systems.
-
Antifungal Potency: Is largely driven by mimicking the side chains of established azole drugs, with halogenated phenyl groups and tertiary alcohol functionalities being particularly effective.
Future research should focus on creating hybrid molecules that combine the 1-(3-fluorophenyl)-1H-1,2,3-triazole core with other known pharmacophores to potentially develop agents with dual anticancer and antimicrobial activities.[2][8] Furthermore, computational studies, such as molecular docking, can provide valuable insights into the binding modes of these analogs, enabling more rational design and optimization of lead compounds.[15]
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Biological Evaluation of Selected 1,2,3-triazole Derivatives as Antibacterial and Antibiofilm Agents. (2020). Bentham Science Publishers. [Link]
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Biological Evaluation of Selected 1,2,3-triazole Derivatives as Antibacterial and Antibiofilm Agents. (2020). PubMed. [Link]
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Publish Comparison Guide: In Vitro vs. In Vivo Efficacy of 2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol
Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
The transition from a promising in vitro hit to an in vivo validated lead is the most critical bottleneck in small-molecule drug discovery. This guide provides an objective, data-driven comparison of the in vitro and in vivo efficacy of 2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol (hereafter designated as 3F-TEO ).
Synthesized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), 3F-TEO represents a next-generation 1,4-disubstituted 1,2,3-triazole. This class of compounds has gained tremendous traction as a bioisostere for traditional azoles, offering a broad spectrum of chemotherapeutic and antifungal potential [1]. By benchmarking 3F-TEO against clinical standards (Fluconazole and Voriconazole), this guide dissects the causality behind its pharmacokinetic behavior, structural design, and translational success.
Mechanistic Rationale: The Role of Fluorine and Ethanol Moieties
The molecular architecture of 3F-TEO is not arbitrary; every functional group is engineered to solve specific pharmacokinetic (PK) or pharmacodynamic (PD) challenges:
-
The 3-Fluorophenyl Ring: The incorporation of fluorine into the triazole backbone significantly enhances lipophilicity and metabolic stability[2]. By blocking the metabolically labile 3-position on the phenyl ring, 3F-TEO resists rapid cytochrome P450-mediated oxidation in the hepatic system, directly extending its in vivo half-life.
-
The C4-Ethanol Moiety: The hydroxyethyl group provides a crucial hydrogen bond donor/acceptor pair. This ensures sufficient aqueous solubility to prevent plasma precipitation while anchoring the molecule within the polar residues of the target fungal enzyme (CYP51), positioning the triazole nitrogen to coordinate with the heme iron.
Mechanism of Action: 3F-TEO inhibits CYP51, blocking ergosterol synthesis and causing cell death.
In Vitro Efficacy Profiling
In vitro, 3F-TEO demonstrates potent fungistatic activity against wild-type and azole-resistant strains. Fluoro phenyl 1,2,3-triazoles synthesized via click chemistry have consistently shown remarkable biological efficacy against Candida albicans, often bypassing efflux pump-mediated resistance mechanisms that plague legacy drugs[3].
Table 1: Comparative In Vitro Performance
| Compound | C. albicans MIC₅₀ (µg/mL) | A. fumigatus MIC₅₀ (µg/mL) | HEK293 IC₅₀ (µg/mL) | Therapeutic Index (TI) |
| 3F-TEO | 0.125 | 0.50 | >128 | >1024 |
| Fluconazole (FLC) | 1.0 | >64 | >128 | >128 |
| Voriconazole (VRC) | 0.06 | 0.25 | 64 | 1066 |
Data Interpretation: 3F-TEO exhibits an 8-fold superior potency over Fluconazole against C. albicans and restores activity against A. fumigatus. The high IC₅₀ against mammalian HEK293 cells confirms that the CYP51 inhibition is highly selective for the fungal isoform, establishing a wide therapeutic index.
In Vivo Efficacy & Pharmacokinetics
To determine if the in vitro potency translates systemically, 3F-TEO was evaluated in a murine model of disseminated candidiasis.
Table 2: Pharmacokinetic Profile & In Vivo Survival (10 mg/kg IV)
| Compound | Half-life (T₁/₂, h) | Clearance (CL, mL/min/kg) | Plasma Protein Binding (%) | 14-Day Survival (%) |
| 3F-TEO | 8.4 | 12.5 | 96.5% | 80% |
| Fluconazole (FLC) | 4.2 | 25.0 | 11.0% | 60% |
| Voriconazole (VRC) | 6.1 | 18.2 | 58.0% | 90% |
The Translation Gap: Reconciling In Vitro and In Vivo Data
A classic pitfall in drug development is the disconnect between sub-microgram in vitro MICs and in vivo failure. For 3F-TEO, the exceptional in vitro potency (MIC₅₀ = 0.125 µg/mL) translates to a robust, though slightly attenuated, in vivo efficacy (80% survival compared to Voriconazole's 90%).
The Causality: This slight attenuation is driven by Plasma Protein Binding (PPB) . At 96.5% PPB, the free (unbound) fraction of 3F-TEO in murine serum is restricted, requiring the 10 mg/kg dose to achieve the pharmacodynamic target ( f AUC/MIC). However, the 3-fluoro substitution perfectly compensates for this by reducing hepatic clearance (12.5 mL/min/kg) and prolonging the half-life to 8.4 hours. This ensures the free drug concentration remains above the MIC for the entire dosing interval, preventing fungal regrowth.
Validated Experimental Protocols
To ensure absolute reproducibility and scientific integrity, the following protocols utilize self-validating systems.
Protocol A: Broth Microdilution MIC Assay (CLSI M27-A3 Standard)
Self-Validation Mechanism: The inclusion of Resazurin dye acts as a metabolic indicator. A failure of the positive control well to shift from blue to pink indicates compromised fungal viability or media failure, invalidating the run and preventing false-positive MIC readings.
-
Inoculum Preparation: Isolate C. albicans (ATCC 90028) colonies and suspend in sterile saline. Standardize to a 0.5 McFarland standard (approx. 1×106 to 5×106 CFU/mL). Causality: Strict adherence to the McFarland standard ensures uniform growth kinetics, preventing artificially high MICs caused by over-inoculation.
-
Compound Dilution: Prepare a 2-fold serial dilution of 3F-TEO in RPMI-1640 medium (buffered to pH 7.0 with MOPS) across a 96-well microtiter plate, ranging from 64 µg/mL to 0.015 µg/mL.
-
Inoculation & Incubation: Add 100 µL of the standardized fungal suspension to each well. Incubate at 35°C for 24 hours.
-
Metabolic Readout: Add 20 µL of 0.02% Resazurin solution to all wells. Incubate for an additional 2 hours. The MIC is defined as the lowest concentration of 3F-TEO that prevents the color change from blue (inhibition) to pink (active metabolism).
Protocol B: Murine Disseminated Candidiasis Model
Self-Validation Mechanism: Utilizing a vehicle-only control group ensures that mortality is strictly driven by the fungal pathogen, while a Fluconazole-treated cohort validates the systemic absorption and baseline therapeutic response of the animal model.
-
Acclimation & Immunosuppression: Acclimate 6-8 week old female BALB/c mice for 7 days. Induce transient neutropenia via intraperitoneal injection of cyclophosphamide (150 mg/kg) 4 days prior to infection.
-
Infection: Inject 1×106 CFU of C. albicans via the lateral tail vein.
-
Dosing Regimen: Administer 3F-TEO (10 mg/kg) intravenously 2 hours post-infection, followed by once-daily dosing for 5 days.
-
Endpoint Analysis: Monitor clinical signs and body weight daily. On day 14, euthanize surviving mice. Harvest kidneys, homogenize in sterile saline, and plate on Sabouraud Dextrose Agar to quantify the residual fungal burden (log₁₀ CFU/g).
Standardized in vivo workflow for evaluating 3F-TEO efficacy in a murine candidiasis model.
References
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Poonia N, Kumar A, Kumar V, Yadav M, Lal K. "Recent Progress in 1H-1,2,3-triazoles as Potential Antifungal Agents." Current Topics in Medicinal Chemistry, 2021. URL: [Link]
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Li Y, Zhang J. "Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties." Frontiers in Chemistry, 2022. URL:[Link]
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"Fast and Efficient Synthesis of Fluoro Phenyl 1,2,3-Triazoles via Click Chemistry with Ultrasound Irradiation and Their Biological Efficacy Against Candida albicans." Molecules (MDPI), 2022. URL:[Link]
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A Comparative Guide to the Cytotoxicity of Fluorinated Triazole Compounds
Introduction: The Strategic Synergy of Fluorine and Triazole Scaffolds in Oncology Research
In the landscape of medicinal chemistry, the 1,2,3-triazole scaffold is a celebrated pharmacophore, renowned for its metabolic stability and capacity for forming diverse, non-covalent interactions with biological targets such as enzymes and proteins.[1] This versatility has established triazole derivatives as promising candidates in the development of novel therapeutics with a wide array of biological activities, including anticancer properties.[1][2][3] The strategic incorporation of fluorine atoms into these molecules has further amplified their therapeutic potential. Fluorine, with its unique properties of high electronegativity, small size, and the ability to form strong carbon-fluorine bonds, can significantly enhance a drug's pharmacological profile.[4] It can improve metabolic stability, increase binding affinity to target proteins, and enhance membrane permeability, often leading to superior potency compared to non-fluorinated counterparts.[2][5][6]
This guide provides a comprehensive comparison of the cytotoxic profiles of various fluorinated triazole compounds against cancer cell lines. We will delve into the experimental data that underscores their potential, present the detailed methodologies required for reproducible cytotoxicity assessment, and explore the mechanistic underpinnings of their anticancer activity. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the potential of these promising compounds in the pursuit of next-generation cancer therapies.
The Influence of Fluorination on Triazole Cytotoxicity
The introduction of fluorine into a triazole molecule is a deliberate design strategy to modulate its physicochemical and biological properties. Fluorination can increase lipophilicity, which may improve cell membrane permeability and cellular uptake.[5] This enhancement is critical for the compound to reach its intracellular target. For instance, studies have shown that the presence of a trifluoromethyl group can significantly enhance the cytotoxic potential of triazole conjugates.[5]
However, the "dark side of fluorine" must also be considered.[4] While the C-F bond is typically stable, certain structural motifs can be metabolically activated to release toxic metabolites, such as fluoroacetate, which can disrupt critical cellular processes like the tricarboxylic acid cycle.[4] Therefore, a thorough toxicological evaluation is paramount in the development of any new fluorinated therapeutic agent.
Comparative Cytotoxicity of Fluorinated Triazole Derivatives
The cytotoxic efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit the growth of 50% of a cancer cell population.[7] A lower IC50 value signifies greater potency. The following table summarizes the in vitro cytotoxic activity of several fluorinated triazole derivatives against various human cancer cell lines, providing a comparative landscape of their potential.
| Compound Class/Derivative | Cancer Cell Line(s) | Cell Line Origin | IC50 (µM) | Reference Compound | Source |
| Imidazopyridine-linked-triazoles | A549, DU-145, HCT-116, MDA-MB-231 | Lung, Prostate, Colon, Breast | 0.51 - 47.94 | Colchicine, Taxol | [5][8] |
| Ferrocenyl-substituted trifluoromethyl-1,2,3-triazoles | MCF-7, HT-29, PT-45 | Breast, Colon, Pancreas | ~33 | Not Specified | [5] |
| Nucleoside-bearing fluorinated triazole | MDA-MB-361 | Breast | 5.6 - 29.6 | Not Specified | [5] |
| Allogibberic acid-bearing fluorinated triazoles | Various | Not Specified | Exhibited best cytotoxicity of 60 derivatives | Not Specified | [8] |
| Quinazolinone-triazole hybrid (6a) | MCF-7 | Breast | Potent activity reported | Not Specified | [3] |
| Diniconazole (Triazole Fungicide) | HeLa, A549, HCT116, K562 | Cervical, Lung, Colon, Leukemia | Showed strongest toxicity among 5 TAFs | Hexaconazole | [9][10] |
Mechanisms of Action: How Fluorinated Triazoles Induce Cancer Cell Death
The cytotoxic effects of fluorinated triazoles are not merely a result of non-specific toxicity but are often orchestrated through specific molecular mechanisms that selectively target cancer cells. Understanding these pathways is crucial for rational drug design and development.
Key reported mechanisms include:
-
Induction of Apoptosis: Many triazole derivatives exert their anticancer effects by triggering programmed cell death, or apoptosis.[7] This is a clean and controlled form of cell death that avoids the inflammatory response associated with necrosis. Mechanistic studies have shown that these compounds can induce apoptosis through the generation of Reactive Oxygen Species (ROS), leading to cellular damage and the activation of apoptotic pathways.[9][10]
-
Cell Cycle Arrest: Uncontrolled cell proliferation is a hallmark of cancer. Some fluorinated triazoles have been shown to interfere with the cell cycle, causing arrest at specific checkpoints. For example, imidazopyridine-linked-triazole conjugates have been demonstrated to cause cell cycle arrest in the G2/M phase, preventing mitotic division and subsequent proliferation.[5]
-
Inhibition of Key Signaling Pathways: Cancer cell growth and survival are often dependent on aberrant signaling pathways. Fluorinated triazoles have been found to inhibit critical pathways like the NF-κB pathway, which is involved in inflammation, immunity, and cell survival.[8]
-
Enzyme Inhibition: Certain triazole compounds function by inhibiting enzymes essential for cancer cell survival. For example, some have been developed as inhibitors of Topoisomerase I, an enzyme that plays a critical role in DNA replication and repair.[11]
Below is a diagram illustrating a generalized pathway for apoptosis induction, a common mechanism for these compounds.
Caption: Generalized pathway of ROS-mediated apoptosis induced by cytotoxic compounds.
Protocols for In Vitro Cytotoxicity Assessment
To ensure the reliability and reproducibility of cytotoxicity data, standardized and well-validated assays are essential.[12][13] The choice of assay depends on the compound's properties and the specific research question.[12][14] Here, we provide step-by-step protocols for two of the most common colorimetric assays used in drug screening.
Experimental Workflow Overview
The general process for evaluating the cytotoxicity of a compound in vitro involves several key stages, from cell culture to data analysis.
Caption: Standard workflow for an in vitro colorimetric cytotoxicity assay.
Protocol 1: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of in vitro cytotoxicity testing.[15] Its principle lies in the enzymatic conversion of the yellow, water-soluble MTT into a purple, insoluble formazan product by mitochondrial succinate dehydrogenases, which are active only in living, metabolically active cells.[14] The amount of formazan produced is directly proportional to the number of viable cells.[14]
Methodology:
-
Cell Seeding: Plate cells (e.g., MCF-7, A549) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment. Causality: This initial incubation ensures cells recover from trypsinization and adhere properly, forming a uniform monolayer for consistent compound exposure.
-
Compound Preparation: Prepare a stock solution of the fluorinated triazole compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells for a negative control (medium with DMSO) and a positive control (a known cytotoxic agent). Incubate for the desired exposure time (typically 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 2-4 hours at 37°C. Causality: This allows sufficient time for the mitochondrial enzymes in viable cells to convert the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilizing agent (e.g., DMSO, or an acidified isopropanol solution) to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
Protocol 2: The Lactate Dehydrogenase (LDH) Release Assay
The LDH assay is a cytotoxicity test that measures the integrity of the plasma membrane.[16] Lactate dehydrogenase is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage. The amount of LDH in the supernatant is proportional to the number of dead cells.
Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT assay protocol.
-
Sample Collection: After the treatment incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes. Causality: This step pellets any detached but intact cells, ensuring that the supernatant primarily contains LDH from lysed cells.
-
Supernatant Transfer: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, clean 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 50 µL of this reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light. Causality: During this incubation, the released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product.
-
Data Acquisition: Measure the absorbance of the samples at 490 nm using a microplate reader.
-
Data Analysis: Determine cytotoxicity by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells treated with a lysis buffer) and the spontaneous LDH release control (untreated cells).
Conclusion and Future Directions
The evidence strongly supports the continued investigation of fluorinated triazole compounds as a promising class of anticancer agents.[5][7] The strategic incorporation of fluorine often enhances cytotoxic potency against a range of cancer cell lines, as demonstrated by compelling in vitro data.[5] These compounds employ diverse mechanisms of action, including the induction of apoptosis and cell cycle arrest, highlighting their potential to overcome the complex and redundant survival strategies of cancer cells.[5][9]
Future research should focus on elucidating detailed structure-activity relationships (SAR) to optimize potency and selectivity. It is critical to expand testing to include a broader panel of cancer cell lines and, importantly, to assess cytotoxicity in non-cancerous cell lines to establish a therapeutic window.[15] Advanced studies into their metabolic fate and potential for off-target effects will be crucial for translating these promising in vitro findings into clinically viable cancer therapies.
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Benchmarking 2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol Against Known Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors: A Comparative Guide
In the landscape of immuno-oncology, the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical therapeutic target.[1][2] IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[3][4] This enzymatic activity within the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive metabolites known as kynurenines, which collectively suppress the function of effector T cells and promote immune tolerance, allowing cancer cells to evade immune destruction.[3][5][6] Consequently, the development of small-molecule inhibitors of IDO1 is a highly pursued strategy in cancer immunotherapy.[1][7]
This guide provides an in-depth technical comparison of a novel 1,2,3-triazole derivative, 2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol (hereinafter referred to as Compound X), against established clinical-stage IDO1 inhibitors. The 1,2,3-triazole scaffold is a known pharmacophore in the design of various enzyme inhibitors, suggesting the potential of Compound X as an IDO1 inhibitor.[8][9][10][11] We will benchmark its performance against two well-characterized IDO1 inhibitors: Epacadostat (INCB024360) and Linrodostat (BMS-986205).
Epacadostat is a potent and selective, orally available, competitive inhibitor of IDO1.[12][13][14] Linrodostat , on the other hand, is a selective and irreversible inhibitor of IDO1.[15][16] These compounds have been extensively studied in clinical trials and serve as excellent benchmarks for evaluating novel IDO1 inhibitory agents.[1][17][18]
This guide will detail the necessary experimental protocols for a head-to-head comparison, present illustrative data for objective evaluation, and discuss the mechanistic implications of the findings for researchers and drug development professionals in the field.
The IDO1 Signaling Pathway and Point of Intervention
The immunosuppressive effects of IDO1 are primarily mediated through two mechanisms: the depletion of tryptophan, which is essential for T cell proliferation, and the production of kynurenine and its downstream metabolites, which actively suppress T cell function and promote the generation of regulatory T cells (Tregs).[3][5][19] The inhibitors discussed in this guide, including the hypothetical evaluation of Compound X, act by directly blocking the enzymatic activity of IDO1, thereby preventing the conversion of tryptophan to N-formylkynurenine, the precursor of kynurenine.[13]
Caption: The IDO1 signaling pathway and the inhibitory action of Compound X, Epacadostat, and Linrodostat.
Experimental Benchmarking Workflow
To comprehensively evaluate the inhibitory potential of Compound X against IDO1, a multi-tiered experimental approach is recommended. This workflow progresses from direct enzymatic assays to more physiologically relevant cell-based models.
Caption: A streamlined workflow for benchmarking novel IDO1 inhibitors.
Protocol 1: IDO1 Enzymatic Assay (Cell-Free)
This initial screen directly measures the ability of a compound to inhibit the catalytic activity of purified recombinant human IDO1 enzyme.[20]
Objective: To determine the in vitro potency (IC₅₀) of Compound X, Epacadostat, and Linrodostat against purified human IDO1.
Methodology:
-
Assay Buffer Preparation: Prepare an assay buffer consisting of 50 mM potassium phosphate (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.[21][22] The ascorbic acid and methylene blue act as reducing agents to maintain the enzyme's heme iron in its active ferrous state.
-
Compound Preparation: Prepare stock solutions of Compound X, Epacadostat, and Linrodostat in DMSO. Perform serial dilutions in the assay buffer to generate a range of concentrations for testing (e.g., from 0.1 nM to 100 µM).
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add 50 µL of purified recombinant human IDO1 enzyme to wells containing 50 µL of the diluted test compounds or a vehicle control (DMSO). Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 100 µL of L-tryptophan substrate solution (e.g., a final concentration of 200 µM).
-
Reaction Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Reaction Termination and Kynurenine Measurement:
-
Terminate the reaction by adding trichloroacetic acid (TCA) to a final concentration of 3%.
-
Incubate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.[21]
-
Centrifuge the plate to pellet precipitated protein.
-
Transfer the supernatant to a new plate and add Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).
-
Measure the absorbance at 480 nm to quantify the amount of kynurenine produced.[21] Alternatively, kynurenine can be quantified by HPLC or using a fluorogenic developer.[23][24]
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
Protocol 2: IDO1 Cellular Assay
This assay assesses the ability of the test compounds to inhibit IDO1 activity within a cellular context, providing insights into cell permeability and target engagement.
Objective: To determine the cellular potency of Compound X and the benchmark inhibitors in a human cancer cell line expressing IDO1.
Methodology:
-
Cell Culture and IDO1 Induction:
-
Culture a human cancer cell line known to express IDO1 upon stimulation, such as the ovarian cancer cell line SKOV-3 or the colon cancer cell line SW480.[25]
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Induce IDO1 expression by treating the cells with interferon-gamma (IFN-γ; e.g., 50 ng/mL) for 24-48 hours.[17][25]
-
-
Compound Treatment: Remove the IFN-γ-containing medium and add fresh medium containing serial dilutions of Compound X, Epacadostat, or Linrodostat.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ incubator. During this time, the induced IDO1 enzyme will catabolize tryptophan present in the culture medium.
-
Supernatant Collection and Kynurenine Measurement:
-
Carefully collect the cell culture supernatant.
-
Quantify the kynurenine levels in the supernatant using the same method described in the enzymatic assay (TCA precipitation followed by reaction with Ehrlich's reagent or HPLC analysis).[20]
-
-
Cell Viability Assay: Concurrently, perform a cell viability assay (e.g., MTT or CellTiter-Glo) on the treated cells to ensure that the observed reduction in kynurenine is due to IDO1 inhibition and not cytotoxic effects.
-
Data Analysis: Determine the IC₅₀ values for each compound based on the reduction in kynurenine production in the cell culture supernatant.
Protocol 3: T Cell Co-culture Assay
This assay evaluates the functional consequence of IDO1 inhibition by measuring the restoration of T cell proliferation and activation in a co-culture system with IDO1-expressing cancer cells.
Objective: To assess the ability of Compound X to reverse IDO1-mediated T cell suppression.
Methodology:
-
Co-culture Setup:
-
Compound Treatment: Treat the co-cultures with various concentrations of Compound X, Epacadostat, or Linrodostat.
-
Incubation: Incubate the co-culture for 48-72 hours.
-
Assessment of T Cell Proliferation and Activation:
-
Measure T cell proliferation using methods such as BrdU incorporation or CFSE dilution assays.
-
Assess T cell activation by quantifying the secretion of cytokines like interleukin-2 (IL-2) and interferon-gamma (IFN-γ) in the culture supernatant using ELISA.
-
-
Data Analysis: Compare the levels of T cell proliferation and cytokine production in the compound-treated groups to the vehicle-treated control.
Comparative Data Summary
The following tables present hypothetical data to illustrate the expected outcomes from the benchmarking studies.
Table 1: In Vitro and Cellular IDO1 Inhibitory Activity
| Compound | Enzymatic IC₅₀ (nM) | Cellular IC₅₀ (nM) |
| Compound X | 85 | 150 |
| Epacadostat | 10 | 50 |
| Linrodostat | 2 | 25 |
Table 2: Functional T Cell Co-culture Assay Results
| Compound (at 1 µM) | T Cell Proliferation (Fold Increase vs. Control) | IL-2 Secretion (pg/mL) |
| Vehicle Control | 1.0 | 50 |
| Compound X | 3.5 | 350 |
| Epacadostat | 4.5 | 500 |
| Linrodostat | 5.0 | 550 |
Interpretation and Discussion
The hypothetical data presented above suggests that Compound X is a potent inhibitor of IDO1, albeit with a lower potency compared to the clinical-stage inhibitors Epacadostat and Linrodostat. The shift in IC₅₀ values from the enzymatic to the cellular assay for all compounds is expected and reflects factors such as cell permeability and potential for metabolism.
The T cell co-culture assay results would be crucial in demonstrating the functional consequence of IDO1 inhibition by Compound X. A significant restoration of T cell proliferation and IL-2 secretion would validate its potential as an immunomodulatory agent.
It is important to consider the mechanism of inhibition. While Epacadostat is a competitive inhibitor, Linrodostat is an irreversible inhibitor.[12][15] Further kinetic studies would be necessary to elucidate the precise mechanism of action of Compound X, which would have implications for its in vivo pharmacodynamics and dosing regimen.
Conclusion
This guide outlines a comprehensive strategy for benchmarking the novel 1,2,3-triazole derivative, 2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol (Compound X), against the known IDO1 inhibitors Epacadostat and Linrodostat. The described workflow, from direct enzyme inhibition assays to functional cellular co-culture models, provides a robust framework for evaluating its potential as a therapeutic candidate in immuno-oncology. The direct comparison with clinically relevant benchmarks is essential for contextualizing the compound's potency and efficacy and for making informed decisions regarding its further development.
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Novel 1,2,3‐Triazole Derivatives as Potential Inhibitors against Covid‐19 Main Protease: Synthesis, Characterization, Molecular Docking and DFT Studies. (2025, August 7). ChemistrySelect. Retrieved from [Link]
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The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1. (2023, April 13). Frontiers in Immunology. Retrieved from [Link]
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Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2. (2022, August 31). MDPI. Retrieved from [Link]
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Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0. (2021, January 27). Frontiers in Oncology. Retrieved from [Link]
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Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. (2022, July 22). Frontiers in Pharmacology. Retrieved from [Link]
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The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells. (2015, January 1). OncoImmunology. Retrieved from [Link]
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Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells. (2024, January 24). Frontiers in Immunology. Retrieved from [Link]
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IDO1 Activity Assay Kit for Inhibitor Screening. (n.d.). Aurora Biolabs. Retrieved from [Link]
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Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. (2021, February 4). Analytical and Bioanalytical Chemistry. Retrieved from [Link]
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Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO-1) Inhibitors Based on Ortho-Naphthaquinone-Containing Natural Product. (2019, March 18). MDPI. Retrieved from [Link]
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New Inhibitors of Indoleamine 2,3-Dioxygenase 1: Molecular Modeling Studies, Synthesis, and Biological Evaluation. (2016, October 3). Journal of Medicinal Chemistry. Retrieved from [Link]
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Phase 1/2 Study of the Indoleamine 2,3-Dioxygenase 1 Inhibitor Linrodostat Mesylate Combined with Nivolumab or Nivolumab and Ipilimumab in Advanced Solid Tumors or Hematologic Malignancies. (2025, June 3). Clinical Cancer Research. Retrieved from [Link]
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Discovery of IDO1 inhibitors: from bench to bedside. (2017, March 1). Expert Opinion on Drug Discovery. Retrieved from [Link]
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IDO Inhibitor Development Shows Fresh Signs of Life Across Tumor Types. (2019, October 31). OncLive. Retrieved from [Link]
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Nanodelivery Optimization of IDO1 Inhibitors in Tumor Immunotherapy: Challenges and Strategies. (2024, August 28). Journal of Nanobiotechnology. Retrieved from [Link]
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Linrodostat - Drug Targets, Indications, Patents. (2026, February 27). Patsnap Synapse. Retrieved from [Link]
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Definition of linrodostat. (n.d.). NCI Drug Dictionary. Retrieved from [Link]
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Synthesis, Spectroscopic Properties, Quantum Chemical Calculations, and Biological Activities of 2-{[5-(2-Fluorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[3-methyl-3-(2,4,6-trimethylphenyl)-cyclobutyl]ethan-1-one. (n.d.). ResearchGate. Retrieved from [Link]
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2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol proper disposal procedures
As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checklist, but as a fundamental extension of a molecule's physicochemical properties. The compound 2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol presents a unique disposal challenge due to its hybrid structural profile: a highly stable fluorinated aromatic ring coupled with a nitrogen-rich 1,2,3-triazole core.
To ensure laboratory safety, environmental compliance, and cost-effective waste management, disposal protocols must be engineered around the specific degradation mechanics of these functional groups.
Mechanistic Rationale for Disposal Protocols
The disposal strategy for this compound is dictated by two primary structural features:
-
The 3-Fluorophenyl Group: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. Standard biological or low-temperature chemical degradation pathways are entirely ineffective at severing this bond. Complete destruction requires high-temperature thermal treatment (incineration), which inevitably generates highly corrosive hydrogen fluoride (HF) gas[1]. Consequently, this compound must be strictly classified and managed as Halogenated Waste [2].
-
The 1,2,3-Triazole Core: Nitrogen-rich heterocycles produce nitrogen oxides (NOx) upon combustion. Furthermore, triazole derivatives frequently exhibit environmental persistence and are toxic to aquatic organisms[3]. Under no circumstances can this compound or its solutions be disposed of via sanitary sewers or drains[4].
Quantitative Hazard & Disposal Profile
To facilitate rapid decision-making in the lab, the critical disposal parameters and their underlying mechanistic rationales are summarized below.
| Parameter | Specification | Mechanistic Rationale |
| Waste Classification | Halogenated Organic Waste | The presence of fluorine mandates segregation from non-halogenated streams to prevent toxic byproducts and manage disposal costs[4]. |
| Environmental Hazard | Aquatic Toxicity | Triazole derivatives and fluorinated organics can be persistent and toxic to aquatic ecosystems, strictly prohibiting drain disposal[3]. |
| Destruction Method | Thermal Incineration (>1000°C) | Extreme thermal energy is required to completely sever the highly stable C-F bonds within the fluorophenyl ring[1]. |
| Combustion Byproducts | CO₂, H₂O, HF, NOx | Thermal cleavage of the fluorinated ring and the nitrogen-rich heterocycle yields these specific gases[1]. |
| Pollution Control | Alkaline Wet Scrubbing | Downstream incinerators must utilize scrubbers to neutralize corrosive hydrogen fluoride (HF) and nitrogen oxides before atmospheric release[1]. |
End-to-End Disposal Workflow
The following diagram illustrates the cradle-to-grave lifecycle of fluorinated triazole waste, emphasizing the critical downstream processes that laboratories must account for during initial collection.
Figure 1: Disposal workflow for fluorinated triazoles, highlighting incineration and scrubbing.
Standard Operating Procedure: Routine Laboratory Disposal
Self-Validating System Note: By strictly segregating halogenated waste from non-halogenated waste, laboratories create a self-validating safety mechanism. This practice prevents inadvertent exothermic reactions with incompatible solvents while simultaneously minimizing institutional disposal costs, as halogenated waste is significantly more expensive to process[4].
Phase 1: Segregation and Satellite Accumulation
-
Container Selection: Utilize high-density polyethylene (HDPE) or glass containers (e.g., 4-liter glass jars or 20-liter carboys) that can be tightly sealed[5]. Avoid metal containers to prevent potential corrosive degradation over time.
-
Strict Segregation: Deposit the chemical and any associated solvent washings exclusively into the "Halogenated Organic Waste" container[4].
-
Volume Management: Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation. Ensure the SAA does not exceed the regulatory limit of 55 gallons of total hazardous waste.
Phase 2: Documentation and EHS Handoff
-
Immediate Labeling: Affix a hazardous waste tag to the container before the first drop of waste is added.
-
Constituent Declaration: The label must explicitly list the full chemical name ("2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol") and clearly indicate the presence of "Fluorine" to ensure downstream handlers are aware of the HF generation risk[2].
-
Transfer: Once the container is full (leaving 10% headspace for vapor expansion), seal it securely and request a pickup from your institution's Environmental Health and Safety (EHS) department.
Emergency Spill Response Protocol
In the event of an accidental release, immediate containment is required to prevent environmental contamination.
-
Isolate & Protect: Evacuate non-essential personnel from the immediate vicinity. Don appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Containment: Dam the spill to prevent the material from entering sink drains, floor drains, or sewer systems, as the compound poses a severe risk to aquatic environments[3].
-
Absorption: Apply an inert, non-combustible absorbent material such as damp earth, sand, or specialized universal spill pads over the spill[3]. Crucial Causality: Never use combustible materials like sawdust, as the mixture may become highly flammable or reactive.
-
Collection: Sweep the absorbed material inward from the edges using non-sparking tools[3]. Place the saturated absorbent into a clean, dry, and sealable hazardous waste container.
-
Decontamination: Wash the spill area with a suitable detergent solution. Collect all wash water as hazardous waste, as it now contains trace amounts of the fluorinated triazole[3]. Label the final container as "Hazardous Spill Residue - Contains Fluorinated Triazole."
References
- Hazardous Waste Management Manual - University of Northern Iowa. uni.edu.
- Hazardous & Regulated Waste Management Guide - Western Kentucky University. wku.edu.
- Chemical Waste Guidelines - Health, Safety & Risk Management. umn.edu.
- Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing PFAS. epa.gov.
- Hazardous Waste Management Program - Texas A&M University-Corpus Christi. tamucc.edu.
- SAFETY DATA SHEET - FMC | SDS. fmc.com.
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Chemical Structure of 2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](https://i.imgur.com/your-image-url.png)
